1,3-Dimethyluric acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSBKHHWSQYEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241466 | |
| Record name | 1,3-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.52 mg/mL at 18 °C | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
944-73-0 | |
| Record name | 1,3-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
408 - 410 °C | |
| Record name | 1,3-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyluric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,3-Dimethyluric acid, a primary metabolite of the widely used drugs theophylline and caffeine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology, metabolism, and analytical chemistry of methylxanthines. The guide includes detailed tables of quantitative data, a description of its metabolic formation, and methodologies for its analysis.
Chemical Identity and Structure
This compound, also known as oxytheophylline, is a purine derivative belonging to the xanthine class of organic compounds.[1][2] It is characterized by a purine core structure with methyl groups attached to the nitrogen atoms at positions 1 and 3, and oxo groups at positions 2, 6, and 8.[3][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | [3] |
| CAS Number | 944-73-0 | [3] |
| Molecular Formula | C₇H₈N₄O₃ | [3][5] |
| Synonyms | Oxytheophylline, 1,3-DMU, Ba 2751, NSC 95854 | [3][6] |
| InChI | InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | [3] |
| InChIKey | OTSBKHHWSQYEHK-UHFFFAOYSA-N | [3] |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 196.16 g/mol | [3] |
| Monoisotopic Mass | 196.059640142 Da | |
| Melting Point | 408 - 410 °C (decomposes) | [2][3] |
| Physical Description | Solid, white to off-white powder | [3] |
| Water Solubility | 0.52 mg/mL at 18 °C | [2][3] |
| Solubility in DMSO | Slightly soluble; 5 mg/mL with warming | [6] |
| logP | -0.52 to -0.74 | [3] |
| pKa (Strongest Acidic) | 7.74 | [1] |
Spectral Data
Spectroscopic data is fundamental for the identification and quantification of this compound.
Table 3: Spectral Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (500 MHz, Water, pH 7.0) | δ (ppm): 3.30, 3.43 | [3] |
| ¹³C NMR (600 MHz, Water, pH 7.0) | δ (ppm): 30.58, 32.85 | [3] |
| UV λmax | 232, 289 nm | [6] |
| Infrared (IR) Spectroscopy | Data available (Mull technique) | [3] |
| Mass Spectrometry | GC-MS, LC-MS, and MS/MS data available | [3] |
Metabolism and Biological Role
This compound is a significant metabolite of theophylline and caffeine, both of which are widely consumed methylxanthines.[1][3] The primary metabolic pathway involves the oxidation of theophylline at the C8 position, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent, CYP2E1, in the liver.[6] This biotransformation accounts for a major route of theophylline elimination in humans.
While primarily considered a waste product, some studies suggest that this compound may possess biological activity, including the ability to scavenge hydroxyl radicals.[6]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound from a peer-reviewed source could not be fully retrieved from the available search results. However, the Human Metabolome Database cites the following publication for its synthesis:
-
Taylor, Edward C.; Sowinski, Frank. Reaction of 6-amino- and 6-hydrazinopyrimidines with diethyl azodicarboxylate. New method for C-5 functionalization of pyrimidines. Journal of Organic Chemistry (1974), 39(7), 907-10.
This publication likely contains a detailed procedure for the synthesis. A plausible synthetic route would involve the use of 6-amino-1,3-dimethyluracil as a starting material.
Synthesis of the Precursor, 6-amino-1,3-dimethyluracil:
A general method for the preparation of 6-amino-1,3-dimethyluracil involves the reaction of N,N'-dimethylurea with ethyl cyanoacetate in the presence of a strong base like sodium amide in a suitable solvent such as xylene. The reaction mixture is heated, and after an aqueous workup and acidification, the product precipitates.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection.[2]
Objective: To determine the concentration of this compound in a given sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV).
-
Mobile Phase B: Acetonitrile.
-
This compound analytical standard.
-
Sample (e.g., urine, plasma) potentially containing this compound.
-
Syringe filters (0.22 µm).
Experimental Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% DMSO in water).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
For urine samples, a simple dilution with the mobile phase or water may be sufficient. Centrifuge to remove any particulates.
-
For plasma or serum samples, protein precipitation is necessary. Add a threefold volume of a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with 5% Acetonitrile (B) and 95% Water with 0.1% Formic Acid (A).
-
Linearly increase the concentration of Acetonitrile to 95% over a period of 10-15 minutes.
-
Hold at 95% Acetonitrile for a few minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: Monitor the absorbance at the λmax of this compound (approximately 289 nm).
-
MS: Use an electrospray ionization (ESI) source, typically in positive ion mode, and monitor for the [M+H]⁺ ion (m/z ~197.07).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Conclusion
This compound is a key molecule in the study of methylxanthine metabolism and pharmacology. Its chemical and physical properties, along with reliable analytical methods for its detection, are essential for researchers in pharmacology, toxicology, and clinical chemistry. This guide provides a foundational understanding of these aspects to support further scientific investigation and drug development efforts.
References
- 1. Bovine Metabolome Database: Showing metabocard for this compound (BMDB0001857) [bovinedb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]
- 6. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluric acid, a methylated derivative of uric acid, is a significant metabolite of the widely used pharmaceuticals theophylline and caffeine.[1][2] Its role in human metabolism and potential physiological effects make its synthesis a key area of interest for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
The most established and practical approach for the laboratory synthesis of this compound is a multi-step process commencing from readily available starting materials. This pathway can be broadly divided into two key stages:
-
Synthesis of the Intermediate: 6-Amino-1,3-dimethyluracil: This pyrimidine derivative serves as the foundational scaffold for the subsequent construction of the purine ring system.
-
Traube Purine Synthesis: A classic and versatile method for the formation of purines, adapted here for the specific synthesis of this compound through the cyclization of a diamino-pyrimidine intermediate.
A less common, but noteworthy, alternative involves the direct methylation of uric acid. However, this method can be challenging due to the potential for multiple methylation sites, leading to a mixture of products and lower yields of the desired 1,3-dimethylated isomer.
Experimental Protocols and Data
This section provides detailed experimental procedures for the primary synthesis pathway, including reaction parameters and expected yields.
Pathway 1: Synthesis from 6-Amino-1,3-dimethyluracil
This pathway is the most widely referenced and reliable method for producing this compound.
Step 1: Synthesis of 6-Amino-1,3-dimethyluracil
The initial step involves the condensation of N,N'-dimethylurea with ethyl cyanoacetate to form the key pyrimidine intermediate.[3]
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N,N'-dimethylurea and ethyl cyanoacetate in equimolar amounts in a suitable solvent such as ethanol.
-
To this mixture, add a strong base, for example, sodium ethoxide in ethanol, portion-wise while stirring vigorously.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the sodium salt of the product.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Dissolve the salt in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6 to precipitate the 6-amino-1,3-dimethyluracil.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Value | Reference |
| Starting Materials | N,N'-dimethylurea, Ethyl cyanoacetate | [3] |
| Reagents | Sodium ethoxide, Ethanol, Hydrochloric acid | [3] |
| Reaction Time | 4 - 6 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Yield | 70-80% | [3] |
Step 2: Nitrosation of 6-Amino-1,3-dimethyluracil
The amino group at the 6-position is converted to a nitroso group, a crucial step for the subsequent introduction of a second amino group.
-
Experimental Protocol:
-
Suspend 6-amino-1,3-dimethyluracil in water in a beaker.
-
Add a solution of sodium nitrite in water.
-
While stirring, slowly add glacial acetic acid. The solution will typically turn a distinct color (e.g., reddish-purple).
-
Continue stirring for 1-2 hours at room temperature.
-
The product, 6-amino-5-nitroso-1,3-dimethyluracil, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and then with ethanol.
-
Dry the product in a desiccator.
-
| Parameter | Value | Reference |
| Starting Material | 6-Amino-1,3-dimethyluracil | [3] |
| Reagents | Sodium nitrite, Acetic acid | [3] |
| Reaction Time | 1 - 2 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | >90% | [3] |
Step 3: Reduction to 5,6-Diamino-1,3-dimethyluracil
The nitroso group is reduced to an amino group, yielding the key diamino intermediate required for the Traube synthesis.
-
Experimental Protocol:
-
Suspend 6-amino-5-nitroso-1,3-dimethyluracil in a mixture of water and ammonium hydroxide.
-
Heat the mixture to approximately 70-80 °C.
-
While stirring, add a reducing agent such as sodium dithionite portion-wise. The color of the solution should fade.
-
After the addition is complete, continue heating and stirring for another 30 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the 5,6-diamino-1,3-dimethyluracil by filtration, wash with cold water, and dry.
-
| Parameter | Value | Reference |
| Starting Material | 6-Amino-5-nitroso-1,3-dimethyluracil | [3] |
| Reagents | Sodium dithionite, Ammonium hydroxide | [3] |
| Reaction Time | ~1 hour | [3] |
| Reaction Temperature | 70 - 80 °C | [3] |
| Yield | ~85% | [3] |
Step 4: Traube Synthesis of this compound
The final step involves the cyclization of the diamino intermediate with urea to form the uric acid ring system.
-
Experimental Protocol:
-
Thoroughly mix 5,6-diamino-1,3-dimethyluracil and an excess of dry urea in a flask.
-
Heat the mixture in an oil bath to a temperature of 180-200 °C. The mixture will melt and then resolidify as the reaction proceeds.
-
Maintain the temperature for 30-60 minutes.
-
Allow the reaction mixture to cool.
-
Treat the solid mass with hot water to dissolve any unreacted starting materials and byproducts.
-
The crude this compound, being less soluble, can be collected by filtration.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
| Parameter | Value | Reference |
| Starting Material | 5,6-Diamino-1,3-dimethyluracil | General Traube Synthesis Principles |
| Reagents | Urea | General Traube Synthesis Principles |
| Reaction Time | 30 - 60 minutes | General Traube Synthesis Principles |
| Reaction Temperature | 180 - 200 °C | General Traube Synthesis Principles |
| Yield | Moderate to good (specific yield not reported in snippets) | General Traube Synthesis Principles |
Visualization of Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis pathways described above.
Caption: Overall synthesis pathway for this compound.
Metabolic Pathway of Theophylline to this compound
For context in drug development, it is crucial to understand the biological synthesis of this compound. The primary metabolic route involves the oxidation of theophylline, catalyzed by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of Theophylline to this compound.
Conclusion
This guide has detailed a robust and reproducible synthetic pathway for this compound, primarily through the Traube purine synthesis starting from 6-amino-1,3-dimethyluracil. The provided experimental protocols and quantitative data offer a solid foundation for laboratory-scale synthesis. The visualization of both the chemical synthesis and the metabolic pathway provides a comprehensive understanding for researchers in medicinal chemistry and drug metabolism. Further optimization of the final cyclization step could potentially improve overall yield and efficiency.
References
An In-depth Technical Guide to 1,3-Dimethyluric Acid as a Metabolite of Theophylline and Caffeine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dimethyluric acid (1,3-DMU) is a significant metabolite of the methylxanthine drug theophylline and a minor, secondary metabolite of caffeine. Its formation is primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2, followed by oxidation. Understanding the metabolic pathways leading to 1,3-DMU, the enzymes involved, and the quantitative aspects of its formation is critical for drug development, clinical pharmacology, and toxicological studies involving theophylline and caffeine. This document provides a comprehensive technical overview of the metabolic pathways, quantitative data, and detailed experimental protocols for the analysis of this compound.
Metabolic Pathways and Enzymology
The biotransformation of theophylline and caffeine is a complex process occurring predominantly in the liver. While both compounds are structurally similar dimethylxanthines, their primary metabolic routes differ significantly, which impacts the relative production of this compound.
Theophylline Metabolism
Theophylline is extensively metabolized in humans, with only about 7-12% of a dose being excreted unchanged in the urine[1]. The primary metabolic pathway for theophylline is C8-hydroxylation to form this compound, which accounts for the largest fraction of the administered dose.[1][2][3][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[5][6][7] A smaller portion of theophylline undergoes N-demethylation to 1-methylxanthine (catalyzed by CYP1A2) and 3-methylxanthine (also involving CYP1A2).[3][5][8] 1-methylxanthine is subsequently oxidized by xanthine oxidase (XDH) to form 1-methyluric acid.[3][9]
Caffeine Metabolism
Caffeine (1,3,7-trimethylxanthine) metabolism is initiated primarily by N-demethylation. The major pathway (approximately 70-84%) is N3-demethylation to form paraxanthine (1,7-dimethylxanthine), a reaction catalyzed by CYP1A2.[10][11] Other initial steps include N1-demethylation to theobromine and N7-demethylation to theophylline, each accounting for about 7-8% of caffeine metabolism.[8][11]
Therefore, this compound is not a direct metabolite of caffeine. It is formed from theophylline, which is a minor product of caffeine metabolism.[8] Once theophylline is formed from caffeine, it follows the metabolic pathway described above, with C8-hydroxylation leading to this compound.
Key Enzymes
-
Cytochrome P450 1A2 (CYP1A2): This is the principal enzyme responsible for the metabolism of both theophylline and caffeine in the human liver.[5][6][12] It catalyzes the N-demethylation of both compounds and the C8-hydroxylation of theophylline to 1,3-DMU.[6][7] The activity of CYP1A2 can be influenced by genetic polymorphisms, induction (e.g., by smoking), and inhibition (e.g., by certain drugs), leading to significant inter-individual variability in metabolism.[13]
-
Cytochrome P450 2E1 (CYP2E1): This enzyme also contributes to the 8-hydroxylation of theophylline, acting as a lower-affinity, higher-capacity pathway compared to CYP1A2.[5][6][7] Its role may become more significant at higher theophylline concentrations.[6][7]
-
Xanthine Oxidase (XDH): This enzyme is not directly involved in the formation of 1,3-DMU but is responsible for the C8-oxidation of demethylated metabolites, such as converting 1-methylxanthine to 1-methyluric acid.[3][9]
Quantitative Data Presentation
The quantitative disposition of theophylline and caffeine into their respective metabolites is crucial for pharmacokinetic modeling and understanding clinical effects. The following tables summarize the urinary excretion data from human studies.
Table 1: Urinary Metabolite Profile of Theophylline in Humans
| Metabolite | Percentage of Administered Dose | Primary Enzyme(s) Involved |
| This compound | 35% - 55% | CYP1A2, CYP2E1 |
| 1-Methyluric Acid | 13% - 26% | CYP1A2, Xanthine Oxidase |
| 3-Methylxanthine | 9% - 18% | CYP1A2 |
| Unchanged Theophylline | 7% - 12% | N/A (Renal Excretion) |
| Data compiled from references[1][4][14]. |
Table 2: Primary Urinary Metabolite Profile of Caffeine in Humans
| Metabolite | Percentage of Administered Dose | Primary Enzyme(s) Involved |
| Paraxanthine (and its metabolites) | ~84% | CYP1A2 |
| Theophylline (and its metabolites) | ~4-8% | CYP1A2 |
| Theobromine (and its metabolites) | ~10-12% | CYP1A2 |
| Unchanged Caffeine | <3% | N/A (Renal Excretion) |
| Data compiled from references[8][11]. This compound is a downstream metabolite of the theophylline portion. |
Experimental Protocols
The accurate quantification of this compound and related methylxanthines in biological matrices (e.g., plasma, urine) is essential for metabolic and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of theophylline, caffeine, and their metabolites from biological samples.
Detailed HPLC-UV Methodology
This protocol is a representative example for the simultaneous determination of theophylline, caffeine, and their metabolites, including this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Objective: To extract analytes from the biological matrix and remove interfering substances.
-
Materials: C18 SPE cartridges, plasma/urine sample, internal standard (e.g., 8-chlorotheophylline), methanol, water, extraction solvent (e.g., dichloromethane-isopropanol).
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of plasma or urine, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of the extraction solvent.[15]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
2. Chromatographic Conditions:
-
Objective: To achieve baseline separation of all target analytes.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition might be 95% buffer and 5% organic solvent.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-50°C to ensure reproducible retention times.[16]
-
Injection Volume: 20 µL.
-
Detection: UV detector set at approximately 270-280 nm.[17][18]
3. Quantification:
-
Objective: To determine the concentration of each analyte in the original sample.
-
Procedure:
-
Prepare a series of calibration standards of known concentrations for all analytes (caffeine, theophylline, 1,3-DMU, etc.) and the internal standard.
-
Process and analyze the calibration standards using the same procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each analyte.
-
Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is the primary metabolite of theophylline, formed via CYP1A2-mediated C8-hydroxylation. In the context of caffeine metabolism, it is a downstream product of theophylline, which itself is a minor metabolite of caffeine. The significant inter-individual variability in CYP1A2 activity, due to genetics and environmental factors, directly impacts the pharmacokinetic profiles of both parent drugs and the rate of this compound formation. For professionals in drug development and clinical research, a thorough understanding of these pathways and the application of robust analytical methods, such as the HPLC protocol detailed herein, are indispensable for evaluating drug efficacy, safety, and potential drug-drug interactions involving these widely consumed methylxanthines.
References
- 1. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Metabolism of theophylline by cDNA-expressed human cytochromes P-450. | Semantic Scholar [semanticscholar.org]
- 8. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]
- 9. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paraxanthine - Wikipedia [en.wikipedia.org]
- 11. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous analysis of theophylline, caffeine and eight of their metabolic products in human plasma by gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. pk-db.com [pk-db.com]
The Involvement of 1,3-Dimethyluric Acid in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyluric acid (1,3-DMU), a significant metabolite of the widely consumed methylxanthines theophylline and caffeine, plays a crucial role in xenobiotic metabolism within the broader context of purine metabolic pathways. This technical guide provides an in-depth exploration of the formation, metabolic fate, and physiological relevance of this compound. We will delve into the enzymatic processes governing its synthesis, present quantitative data on its physiological concentrations, and offer detailed experimental protocols for its analysis. Furthermore, this guide will feature diagrams of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its role in human metabolism and its implications for drug development and clinical research.
Introduction
This compound is an oxopurine and a major terminal metabolite of theophylline, a pharmaceutical agent used in the treatment of respiratory diseases, and to a lesser extent, caffeine.[1][2][3] Its formation is a critical step in the detoxification and elimination of these methylxanthines. The enzymatic conversion of theophylline to this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 being the principal isoform involved.[1][4][5] The efficiency of this metabolic process is a key determinant of theophylline's therapeutic efficacy and potential for toxicity.[6] Consequently, understanding the factors that influence this compound formation is of paramount importance in clinical pharmacology and drug development.
Metabolic Pathway of this compound Formation
The biotransformation of theophylline to this compound is a primary route of its metabolism in humans, accounting for a substantial portion of the administered dose.[1][2][3] This conversion is an 8-hydroxylation reaction catalyzed by hepatic cytochrome P450 enzymes.
The primary enzyme responsible for the formation of this compound from theophylline is CYP1A2 .[1][4][5] A secondary enzyme, CYP2E1 , also contributes to this metabolic step, particularly at higher theophylline concentrations.[4][6] The resulting this compound is then excreted in the urine.[7][8]
Below is a diagram illustrating the metabolic conversion of theophylline to this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Unveiling 1,3-Dimethyluric Acid: A Technical Guide to its Discovery, Characterization, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyluric acid, a key metabolite of the widely consumed methylxanthines caffeine and theophylline, has been a subject of scientific inquiry for over a century. Its initial discovery and characterization are deeply rooted in the foundational work on purine chemistry by pioneers such as Emil Fischer. This technical guide provides an in-depth exploration of the initial discovery, synthesis, and characterization of this compound. It details both historical and modern experimental protocols for its synthesis and analysis, presents its physicochemical properties in a structured format, and elucidates its primary metabolic pathway with a clear visual diagram. This document serves as a comprehensive resource for researchers and professionals engaged in drug metabolism studies, pharmacology, and the development of therapeutics targeting pathways involving methylxanthines.
Initial Discovery and Historical Context
The history of this compound is intrinsically linked to the late 19th-century exploration of purine chemistry, a field significantly advanced by the work of the Nobel laureate Emil Fischer. While a single definitive publication marking the "discovery" of this compound is not readily apparent, its existence and synthesis were established as part of the broader investigation into the structure and synthesis of uric acid derivatives.
A pivotal moment in its history is the work of Emil Fischer and Lorenz Ach in 1888, who described a chemical synthesis of theophylline starting from this compound. This indicates that this compound was a known and accessible compound to chemists of that era. The primary methods for synthesizing purine derivatives during this period were being actively developed, with Wilhelm Traube's purine synthesis, first published in 1900, becoming a cornerstone of this area of organic chemistry. It is highly probable that the initial synthesis of this compound was achieved through methods similar to those described by Traube, which involve the condensation of a substituted pyrimidine with a source of the C8 carbon of the purine ring.
Physicochemical Properties
This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | PubChem[1] |
| CAS Number | 944-73-0 | PubChem[1] |
| Molecular Formula | C₇H₈N₄O₃ | PubChem[1] |
| Molecular Weight | 196.16 g/mol | PubChem[1] |
| Melting Point | ≥300 °C (lit.) | ChemicalBook[2] |
| 408 - 410 °C | Human Metabolome Database[3] | |
| Appearance | Solid | Human Metabolome Database[3] |
| Water Solubility | 0.52 mg/mL at 18 °C | Human Metabolome Database[3] |
| logP | -0.52 | Human Metabolome Database[3] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, encompassing both historical and modern techniques.
Chemical Synthesis: The Traube Purine Synthesis
The Traube purine synthesis, developed by Wilhelm Traube in 1900, provides a versatile method for the synthesis of purine derivatives, including this compound. The general principle involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or a derivative thereof.
Reaction Scheme:
References
Preliminary Investigation into the Mechanism of Action of 1,3-Dimethyluric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyluric acid, a primary metabolite of the widely used methylxanthine drugs theophylline and caffeine, has been identified as a biologically active compound. While its pharmacological profile is not as extensively characterized as its parent compounds, preliminary evidence suggests it may contribute to their overall effects through several mechanisms. This technical guide provides a consolidated overview of the current understanding of this compound's mechanism of action, focusing on its metabolic origins, putative molecular targets, and observed physiological effects. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of key pathways and workflows to support further research and drug development efforts in this area.
Introduction
This compound is a purine derivative formed in the liver through the metabolism of theophylline and caffeine by cytochrome P450 enzymes, primarily CYP1A2 and CYP2E1.[1][2] As a significant metabolite, understanding its intrinsic pharmacological activities is crucial for a comprehensive assessment of the therapeutic and adverse effects of its parent methylxanthines. The structural similarity of this compound to theophylline and caffeine suggests potential interactions with established methylxanthine targets, namely adenosine receptors and phosphodiesterase (PDE) enzymes.[1][3] Furthermore, independent studies have revealed distinct biological activities, including antioxidant and smooth muscle modulating effects.[4] This guide aims to synthesize the existing preliminary data to provide a foundational resource for researchers investigating this compound.
Metabolic Pathway
The primary metabolic pathway leading to the formation of this compound involves the hydroxylation of theophylline. This reaction is catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1 in the liver.[2]
Putative Mechanisms of Action
Based on the pharmacological profile of its parent compounds, the primary hypothesized mechanisms of action for this compound are adenosine receptor antagonism and phosphodiesterase inhibition.
Adenosine Receptor Antagonism
Theophylline is a well-established non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[1][3] This antagonism is responsible for many of its physiological effects. It is plausible that this compound retains some affinity for these G protein-coupled receptors. However, to date, specific binding affinity data (Ki values) for this compound at the different adenosine receptor subtypes are not available in the public domain literature.
Phosphodiesterase (PDE) Inhibition
Theophylline also acts as a non-selective inhibitor of phosphodiesterase enzymes, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This mechanism contributes to its bronchodilatory effects. As with adenosine receptor antagonism, the direct inhibitory activity of this compound on various PDE isoforms has not been quantitatively determined, and IC50 values are not currently available.
Observed Biological Activities
Independent of its potential actions on adenosine receptors and PDEs, this compound has been shown to possess antioxidant and smooth muscle modulating properties.
Antioxidant Activity
This compound has demonstrated the capacity to scavenge free radicals and inhibit lipid peroxidation.[4]
Table 1: Summary of Antioxidant Activity Data for this compound
| Activity | Concentration | Effect | Source |
| Hydroxyl Radical Scavenging | 500 µM | Scavenges hydroxyl radicals in a cell-free assay | [4] |
| Lipid Peroxidation Inhibition | 500 µM | 77% inhibition of t-butyl hydroperoxide-induced lipid peroxidation in isolated human erythrocyte membranes | [4] |
Effects on Smooth Muscle
Studies on isolated rabbit intestinal preparations have shown that this compound can induce both contraction and relaxation of smooth muscle in a region-dependent manner.[4]
Table 2: Effects of this compound on Isolated Rabbit Intestinal Smooth Muscle
| Tissue | Effect |
| Duodenum | Contraction |
| Jejunum | Contraction |
| Ileum | Contraction |
| Ascending Colon | Relaxation |
Experimental Protocols
Detailed experimental protocols for the observed biological activities of this compound are not explicitly published. However, based on standard methodologies, the following workflows can be proposed.
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
This assay is a common method to assess the hydroxyl radical scavenging capacity of a compound.
Protocol Outline:
-
Prepare solutions of 1.5 mM FeSO4, 6 mM hydrogen peroxide, and 20 mM sodium salicylate.
-
Prepare various concentrations of this compound.
-
In a reaction tube, mix the FeSO4, hydrogen peroxide, sodium salicylate, and the test compound solution.
-
Incubate the mixture for 1 hour at 37°C.
-
Measure the absorbance of the hydroxylated salicylate complex at 562 nm.
-
The scavenging activity is calculated as a percentage reduction in absorbance compared to a control without the test compound.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a product of lipid peroxidation.
Protocol Outline:
-
Isolate human erythrocyte membranes.
-
Induce lipid peroxidation with t-butyl hydroperoxide in the presence and absence of this compound.
-
Stop the reaction and add thiobarbituric acid (TBA) reagent.
-
Heat the samples to allow the formation of the MDA-TBA adduct.
-
Measure the absorbance or fluorescence of the resulting colored product.
-
Calculate the percentage inhibition of lipid peroxidation.
Isolated Smooth Muscle Contraction Assay
This ex vivo method assesses the direct effect of a compound on smooth muscle contractility.
Protocol Outline:
-
Humanely euthanize a rabbit and dissect segments of the duodenum, jejunum, ileum, and ascending colon.
-
Mount the tissue segments in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Record baseline spontaneous contractile activity.
-
Add cumulative concentrations of this compound to the organ bath.
-
Record changes in the force and frequency of smooth muscle contractions.
Conclusion and Future Directions
The preliminary evidence suggests that this compound is a biologically active metabolite that may contribute to the pharmacological profile of theophylline and caffeine. Its demonstrated antioxidant and smooth muscle modulating effects warrant further investigation. However, a significant knowledge gap remains concerning its activity at the primary targets of methylxanthines: adenosine receptors and phosphodiesterases.
Future research should prioritize the following:
-
Quantitative analysis of adenosine receptor binding: Determination of Ki values for this compound at A1, A2A, A2B, and A3 adenosine receptor subtypes is essential to confirm and quantify its antagonist activity.
-
Quantitative analysis of phosphodiesterase inhibition: Measurement of IC50 values against a panel of PDE isoforms will clarify its selectivity and potency as a PDE inhibitor.
-
In vivo studies: Animal models are needed to understand the contribution of this compound to the overall in vivo effects of theophylline and caffeine, including its potential central nervous system activity, as suggested by convulsive effects upon direct brain administration.[4]
A more complete understanding of the mechanism of action of this compound will provide a clearer picture of the complex pharmacology of methylxanthines and may reveal new therapeutic opportunities for this endogenous compound.
References
The Role of 1,3-Dimethyluric Acid in the Formation of Urinary Calculi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urinary calculi, or kidney stones, are a prevalent and recurrent urological condition with a complex etiology. While the roles of calcium, oxalate, and uric acid are well-established, the contribution of minor stone components is an area of ongoing investigation. This technical guide provides an in-depth examination of the role of 1,3-dimethyluric acid, a metabolite of the widely consumed methylxanthines theophylline and caffeine, in the formation of urinary calculi. This document synthesizes current knowledge on its metabolic origins, its presence within urinary stones, potential mechanisms of action, and relevant experimental protocols for its study. While direct comparative data on urinary this compound levels between stone formers and non-stone formers is limited in the current literature, this guide presents available quantitative data from stone analysis and explores its implications for urolithiasis research and drug development.
Introduction
This compound is a purine compound that originates from the metabolism of methylxanthines, primarily theophylline (a medication used to treat respiratory diseases) and caffeine (a common dietary stimulant)[1]. It is recognized as a constituent of urinary calculi, particularly those composed of uric acid[2][3][4]. The structural similarity of this compound to uric acid suggests a potential for interaction and co-crystallization, a concept supported by the theory of purines forming a "substitutional solid solution" with uric acid as the solvent within stones[2]. Furthermore, the parent compound, theophylline, has been shown to influence urinary calcium excretion, suggesting a potential indirect role for its metabolites in the formation of calcium-containing stones. Understanding the contribution of such minor components is crucial for developing a comprehensive picture of stone pathogenesis and for identifying novel therapeutic targets.
Metabolism of this compound
This compound is not an endogenous product of human purine metabolism but is rather a xenobiotic metabolite. The primary pathway for its formation is the hepatic metabolism of theophylline and, to a lesser extent, caffeine.
Quantitative Data
Table 1: Concentration of Methylated Purines in Uric Acid Stones
| Purine Derivative | Concentration Range (mg/g of stone weight) |
| 1-Methyluric acid | Main methylated purine |
| This compound | Limit of detection to 12 |
| 3-Methyluric acid | Limit of detection to 12 |
| 7-Methyluric acid | Limit of detection to 12 |
| 3-Methylxanthine | Limit of detection to 12 |
| 7-Methylxanthine | Limit of detection to 12 |
| (Data sourced from a study on methylated purines in urinary stones)[2] |
This data indicates that this compound can be a significant component of uric acid stones, with its concentration showing a strong positive correlation with the overall uric acid content of the calculus[2].
Role in Urinary Calculi Formation
The precise role of this compound in the formation of urinary calculi is likely multifactorial, involving both direct incorporation into uric acid stones and potential indirect effects on the urinary environment that may promote the formation of other stone types.
Co-precipitation with Uric Acid
The structural similarity between this compound and uric acid is a key factor in its incorporation into uric acid stones. It is hypothesized that urinary purines, even at concentrations below their saturation point, can co-precipitate with supersaturated uric acid[2][3]. This process is thought to occur through the formation of a "substitutional solid solution," where this compound molecules replace uric acid molecules within the crystal lattice[2].
In vitro studies on the effect of methylxanthines on urate crystallization have shown that this compound has a weaker inhibitory effect on uric acid crystal formation compared to other metabolites like 7-methylxanthine. This suggests that its presence may not hinder, and could potentially contribute to, the growth of uric acid crystals.
Indirect Role via Theophylline-Induced Hypercalciuria
The parent compound of this compound, theophylline, has been demonstrated to increase the urinary excretion of calcium[5]. This effect is significant as hypercalciuria is a major risk factor for the formation of calcium oxalate and calcium phosphate stones, the most common types of urinary calculi. While the direct effect of this compound on urinary calcium has not been elucidated, its presence in urine is a marker of theophylline metabolism, which is associated with this pro-lithogenic urinary environment.
Experimental Protocols
Analysis of this compound in Urinary Calculi
A reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet detection can be employed for the quantitative analysis of purine derivatives, including this compound, in urinary stones[2][3].
Protocol:
-
Sample Preparation:
-
Wash the urinary calculus with deionized water and dry.
-
Grind the stone to a fine powder.
-
Dissolve a known weight of the powdered stone in 0.1 mol/L NaOH.
-
Dilute the extract with 50 mmol/L KH₂PO₄.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol concentration and pH.
-
Detection: UV detection at a wavelength suitable for purine analysis (e.g., 280 nm).
-
Quantification: Use external standards of this compound and other purine derivatives for calibration and quantification.
-
In Vitro Uric Acid Crystallization Assay
A turbidimetric assay can be used to evaluate the effect of this compound on the kinetics of uric acid crystallization in a synthetic urine medium.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of uric acid.
-
Prepare a synthetic urine solution containing major ionic components.
-
Prepare stock solutions of this compound and other test compounds.
-
-
Crystallization Assay:
-
In a multi-well plate, combine the synthetic urine, uric acid stock solution, and the test compound (this compound) or vehicle control.
-
Induce crystallization by adjusting the pH or adding a seeding crystal.
-
Monitor the change in turbidity (optical density) over time at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The induction time for crystallization can be determined from the kinetic curves.
-
Conclusion and Future Directions
This compound, a metabolite of theophylline and caffeine, is a confirmed component of uric acid stones. Its incorporation is likely facilitated by its structural similarity to uric acid, allowing for the formation of solid solutions within the crystal structure. While in vitro studies suggest a weak inhibitory effect on uric acid crystallization, its presence is correlated with a high uric acid content in stones. Furthermore, the parent compound, theophylline, induces hypercalciuria, a known risk factor for the more common calcium-containing stones.
Future research should focus on several key areas:
-
Quantitative Urinary Analysis: There is a critical need for studies that directly compare the 24-hour urinary excretion of this compound in a large cohort of urinary stone formers and healthy controls. This would provide crucial data to establish a definitive link between its urinary levels and stone risk.
-
Molecular Modeling: Computational studies could elucidate the specific molecular interactions between this compound and the growing uric acid crystal lattice, providing a deeper understanding of the "solid solution" concept.
-
Cellular Studies: Investigating the effect of this compound on renal epithelial cell injury and crystal adhesion would provide insights into its potential role in the initial stages of stone formation.
-
Clinical Correlation: Studies correlating the dietary intake of methylxanthines and theophylline use with the composition of urinary calculi and urinary metabolic profiles would be highly valuable.
A more comprehensive understanding of the role of this compound and other minor stone components will undoubtedly contribute to the development of more targeted and effective strategies for the prevention and treatment of urolithiasis.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Methylated purines in urinary stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Effect of theophylline on calcium metabolism and circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Formation and Sources of 1,3-Dimethyluric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous formation and sources of 1,3-dimethyluric acid, a significant metabolite in human physiology. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its metabolic pathways, the enzymes involved, and quantitative data from various studies. It also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the biochemical processes.
Introduction
This compound (1,3-DMU) is a purine derivative found in human biofluids such as urine and blood.[1][2] While classified as a human endogenous metabolite, its formation is intrinsically linked to the biotransformation of exogenous methylxanthines, primarily the widely consumed dietary alkaloid caffeine and the therapeutic drug theophylline.[1][3][4] Understanding the pathways of 1,3-DMU formation is crucial for clinical pharmacology, particularly in therapeutic drug monitoring of theophylline, and for nutritional science in assessing caffeine intake.[5][6]
Endogenous Formation from Exogenous Precursors
The term "endogenous formation" in the context of this compound refers to its synthesis within the human body. However, the foundational precursors for this synthesis are of exogenous origin. The primary sources leading to the formation of this compound are the methylxanthines caffeine and theophylline.
Metabolism of Theophylline:
Theophylline, a dimethylxanthine used in the treatment of respiratory diseases, is extensively metabolized in the liver, with approximately 90% of a dose being converted to various metabolites.[7] The principal metabolic pathway, accounting for 60-80% of theophylline metabolism, is the 8-hydroxylation to form this compound.[7] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with a minor contribution from CYP2E1.[4][7][8]
Metabolism of Caffeine:
Caffeine (1,3,7-trimethylxanthine) undergoes a more complex metabolic process, also predominantly mediated by CYP1A2. The initial step involves the demethylation of caffeine to one of three dimethylxanthines: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), or theophylline (1,3-dimethylxanthine). Theophylline, as a direct metabolite of caffeine, is then further metabolized to this compound as described above.[1]
Quantitative Data on this compound Formation
The following tables summarize key quantitative data related to the formation of this compound from its precursors.
Table 1: Theophylline Metabolism to this compound
| Parameter | Value | Reference |
| Percentage of Theophylline converted to 1,3-DMU | 60-80% | [7] |
| Unchanged Theophylline excreted in urine | 7-12% | [9] |
| 1,3-DMU recovered in urine (% of theophylline dose) | 38-51% | [9] |
Table 2: Enzyme Kinetics of Theophylline Metabolism in Human Liver Microsomes
| Metabolite | Enzyme Affinity | Km (mM) | Vmax (pmol/mg⁻¹/min⁻¹) | Reference |
| This compound | High-affinity | 0.31 +/- 0.14 | 43.3 +/- 9.3 | |
| 1-Methylxanthine | High-affinity | 0.29 +/- 0.21 | 5.92 +/- 3.74 | |
| 3-Methylxanthine | High-affinity | 0.28 +/- 0.08 | 3.32 +/- 2.19 |
Table 3: Effect of Uranyl Nitrate-Induced Renal Failure on Theophylline Pharmacokinetics in Rats
| Parameter | Control Rats | Rats with Renal Failure | Reference |
| AUC(0-6 h) of this compound (µg·min/mL) | 44.4 | 456 | [10] |
| AUC(0-6 h, 1,3-DMU)/AUC(0-∞, theophylline) ratio | 2.02% | 29.4% | [10] |
| In-vitro intrinsic 1,3-DMU formation clearance (10⁻⁶ mL/min⁻¹) | 529 | 734 | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for the analysis of this compound and its precursors.
Protocol 1: Determination of Theophylline and its Metabolites in Urine by High-Performance Liquid Chromatography (HPLC)
This method is adapted from protocols described for the analysis of theophylline and its metabolites in biological fluids.
-
Sample Preparation:
-
Collect urine samples over a specified period following the administration of theophylline.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., β-hydroxyethyltheophylline).
-
Adjust the pH to 7.0 with a suitable buffer (e.g., phosphate buffer).
-
Perform a liquid-liquid extraction with 5 mL of a chloroform:isopropanol (95:5, v/v) mixture by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 4.5) and acetonitrile (e.g., 90:10, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of theophylline, this compound, and other metabolites of known concentrations.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Determine the concentration of each metabolite in the urine samples by interpolating from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Theophylline using Human Liver Microsomes
This protocol is based on studies investigating the enzymatic kinetics of theophylline metabolism.
-
Incubation Mixture:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Human liver microsomes (e.g., 0.25 mg/mL).
-
Theophylline at various concentrations (e.g., ranging from 10 µM to 2 mM to determine Km and Vmax).
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (e.g., 5 mM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.
-
-
-
Reaction:
-
Pre-incubate the mixture (without the NADPH-generating system) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of this compound and other metabolites using an appropriate HPLC or LC-MS/MS method as described in Protocol 1, with necessary modifications for higher sensitivity if required.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg of microsomal protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Visualizations of Metabolic Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of theophylline to this compound.
Caption: Overview of caffeine metabolism leading to this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound this compound (FDB022712) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice [jstage.jst.go.jp]
- 6. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolism-of-theophylline-1-3-dimethylxanthine-in-man - Ask this paper | Bohrium [bohrium.com]
- 10. Effects of acute renal failure induced by uranyl nitrate on the pharmacokinetics of intravenous theophylline in rats: the role of CYP2E1 induction in this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC and UPLC methods for 1,3-Dimethyluric acid analysis
An in-depth analysis of 1,3-Dimethyluric acid, a primary metabolite of theophylline, is crucial for therapeutic drug monitoring and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the accurate quantification of this compound in various biological matrices. This document provides detailed application notes and protocols for both HPLC and UPLC methods, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for HPLC and UPLC methods for the analysis of this compound, allowing for easy comparison of the analytical conditions.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Analytical Column | Newcrom R1 | C8 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Injection Volume | Not Specified | 100 µL |
| Detection | UV-Vis | UV-Vis |
| Temperature | Not Specified | 45 °C |
| Internal Standard | Not Specified | β-hydroxyethyltheophylline (BHET) |
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Analytical Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 45°C |
| Gradient | 0-0.3 min: 50% B2.0 min: 95% B2.3-3.0 min: 100% B4.0 min: 50% B |
| Detection | MS/MS |
Experimental Protocols
HPLC Protocol for this compound Analysis
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Ultrapure water
-
Biological matrix (e.g., serum, plasma, urine)
-
Internal Standard (e.g., β-hydroxyethyltheophylline)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of mobile phase.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Prepare an internal standard stock solution (e.g., 100 µg/mL).
3. Sample Preparation (from Serum)
-
To 100 µL of serum sample, add 40 µL of the internal standard solution.
-
Vortex the mixture.
-
Add 60 µL of 20% trichloroacetic acid to precipitate proteins.[1]
-
Vortex again and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
4. Chromatographic Conditions
-
Column: Newcrom R1 or equivalent C18 column.[2]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS detection, replace phosphoric acid with formic acid.[2][3]
-
Flow Rate: Typically 1.0 mL/min for standard HPLC.
-
Injection Volume: 20-100 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 270-280 nm).
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
UPLC Protocol for this compound Analysis
This protocol provides a more rapid and sensitive UPLC-MS/MS method.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma)
-
Internal Standard (e.g., a stable isotope-labeled this compound)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution in methanol to cover the desired concentration range (e.g., 10-1000 ng/mL).
-
Prepare an internal standard stock solution in methanol.
3. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new vial for injection.
4. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 3 µL.[4]
-
Column Temperature: 45°C.[4]
-
Gradient:
-
0-0.3 min: 50% B
-
2.0 min: 95% B
-
2.3-3.0 min: 100% B
-
4.0 min: 50% B
-
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.[4] Monitor specific parent and daughter ion transitions for this compound and the internal standard.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between HPLC and UPLC.
Caption: Experimental workflow for this compound analysis.
Caption: Comparison of HPLC and UPLC characteristics.
References
Application Notes and Protocols for the Identification of 1,3-Dimethyluric Acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluric acid is a metabolite of caffeine and theophylline, making its accurate identification and quantification crucial in pharmacological and toxicological studies.[1][2] Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers highly sensitive and specific methods for the analysis of this compound in biological matrices. These application notes provide detailed protocols for the identification and quantification of this compound using LC-MS/MS and GC-MS.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the quantification of this compound in complex biological samples such as urine and plasma. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 197.0674 | MassBank Record: MSBNK-RIKEN-PR100413 |
| Product Ions (m/z) | 140.0470, 169.0726, 112.0520, 142.0621 | MassBank Record: MSBNK-RIKEN-PR100413 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | MassBank Record: MSBNK-RIKEN-PR100413 |
Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and should be determined during validation.
Experimental Workflow: LC-MS/MS Analysis
Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS
This protocol is designed for the quantitative analysis of this compound in human urine samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of urine in a 1.5 mL centrifuge tube, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Vortex mix the sample.
-
Add 500 µL of ethyl acetate for extraction.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried residue in 50 µL of 60% methanol in water.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: UPLC system
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions:
-
Monitor the precursor ion m/z 197.1 and optimize transitions for product ions such as m/z 140.0, 169.1, and 112.1. Collision energies should be optimized for your specific instrument.
-
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS
This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma in a 1.5 mL centrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Follow the instrumentation and conditions as described in Protocol 1, with potential minor adjustments to the gradient as needed for optimal separation from plasma matrix components.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a suitable alternative for the identification of this compound, particularly after derivatization to increase its volatility.
Experimental Workflow: GC-MS Analysis
Protocol 3: GC-MS Analysis of this compound with TMS Derivatization
This protocol describes the derivatization of this compound with a silylating agent for GC-MS analysis.
1. Sample Preparation and Derivatization
-
Extract this compound from the biological matrix using an appropriate method (e.g., LLE as described in Protocol 1).
-
Evaporate the extract to complete dryness.
-
To the dried residue, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of pyridine.
-
Cap the vial tightly and heat at 65°C for 20 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Standard GC system
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 min
-
-
Injector Temperature: 250°C
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
3. Data Analysis
-
Identify the TMS-derivatized this compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion and characteristic fragment ions of the derivatized compound should be monitored.
III. Signaling Pathway
Metabolic Pathway of Caffeine to this compound
This compound is a downstream metabolite in the caffeine degradation pathway. The primary route of caffeine metabolism in humans involves demethylation and oxidation, primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[1]
Disclaimer
These protocols provide a general framework. It is essential to validate these methods in your laboratory with your specific instrumentation and matrices to ensure accurate and reliable results. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.
References
Application Notes and Protocols for Quantifying 1,3-Dimethyluric Acid in Serum and Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of 1,3-dimethyluric acid in human serum and plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a major metabolite of theophylline, a drug used in the treatment of respiratory diseases, and is also recognized as a potential biomarker for coffee consumption.[1][2][3] Its precise measurement in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dietary assessments.
Introduction to this compound
This compound is a purine derivative and a primary metabolite of theophylline.[4] The metabolic pathway of theophylline to this compound is a key route of elimination for this widely used bronchodilator.[5] Consequently, monitoring its levels can provide valuable insights into theophylline metabolism and patient compliance. Furthermore, studies have identified this compound as a biomarker associated with coffee intake, making its quantification relevant in nutritional and lifestyle research.[1][3]
Principle of the Method
The quantification of this compound in serum and plasma is achieved through a robust and sensitive analytical method involving sample preparation followed by LC-MS/MS analysis. The sample preparation aims to remove proteins and other interfering substances from the biological matrix. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for the accurate measurement of the target analyte. The method typically employs a stable isotope-labeled internal standard to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and the LC-MS/MS parameters for its analysis.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Quantifier) | To be determined by direct infusion of a standard |
| MRM Transition (Qualifier) | To be determined by direct infusion of a standard |
| Internal Standard | Theophylline-d6 or this compound-¹³C₂,¹⁵N₂ |
Table 2: Reported Concentrations of this compound
| Population | Matrix | Concentration Range | Reference |
| Healthy Adults (US Population) | Urine | Median: 6.28 µmol/L | [6] |
| Healthy Volunteers after Coffee | Plasma | Cmax observed but not quantified | [2] |
| Patients on Theophylline | Serum | Strong correlation with theophylline levels | [7] |
Experimental Protocols
I. Sample Preparation: Protein Precipitation
This protocol describes a simple and effective method for removing proteins from serum or plasma samples.
Materials:
-
Serum or plasma samples
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Internal Standard (IS) solution (e.g., Theophylline-d6 in 50% MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
-
Pipettes and tips
Procedure:
-
Thaw frozen serum or plasma samples on ice.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of the serum or plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the sample.
-
Add 300 µL of ice-cold acetonitrile or methanol to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
II. LC-MS/MS Analysis
This protocol outlines the conditions for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions:
-
This compound: Determine the precursor ion (Q1) by direct infusion of a standard solution. Select the most abundant and stable product ions (Q3) for quantification and qualification.
-
Internal Standard (e.g., Theophylline-d6): Determine the precursor and product ions similarly.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of theophylline to this compound.
References
- 1. Investigating Plasma Metabolomics and Gut Microbiota Changes Associated With Parkinson Disease: A Focus on Caffeine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase in apparent theophylline concentration in the serum of two patients as measured by some immunoassay methods (caused by this compound?) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Usefulness of the Serum this compound/Theophylline Concentration Ratio in Patients Treated with Sustained-release Theophylline Preparations of Various Designs [jstage.jst.go.jp]
analytical methods for measuring 1,3-Dimethyluric acid in urine
Application Note: Analysis of 1,3-Dimethyluric Acid in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (1,3-DMU) is a metabolite of theophylline and caffeine, belonging to the xanthine class of organic compounds.[1][2] Its measurement in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring of theophylline, and in metabolomics research to understand purine metabolism.[1][3] As methyluric acids are often indistinguishable from uric acid using simple laboratory methods, more sophisticated techniques like high-performance liquid chromatography (HPLC) are required for accurate quantification.[1][3] This document provides detailed protocols for the analysis of 1,3-DMU in urine using HPLC-UV, LC-MS/MS, and GC-MS.
Analytical Methods and Protocols
This section details the experimental procedures for three common analytical methods for quantifying this compound in urine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of methylxanthines in biological fluids.[3] Reverse-phase HPLC with a C18 column is a common approach.[3]
Experimental Protocol
a) Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to remove particulate matter.[4]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered urine 1:10 (or as needed based on expected concentration) with the mobile phase or deionized water.[5]
-
Transfer the diluted sample to an HPLC vial for analysis.
b) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent. A common mobile phase consists of acetonitrile and a phosphoric acid or formate buffer.[6][7] For example, 10% acetonitrile in 20 mM potassium phosphate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 273 nm, the maximum absorbance wavelength for uric acid derivatives.
c) Calibration:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in urine samples (e.g., 0.1 µg/mL to 50 µg/mL).
-
Analyze the calibration standards under the same conditions as the urine samples.
-
Construct a calibration curve by plotting the peak area against the concentration of 1,3-DMU.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of metabolites.[8]
Experimental Protocol
a) Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw and centrifuge urine samples as described in the HPLC protocol.
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled 1,3-DMU).
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water.
-
Load 1 mL of the prepared urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1% formic acid in 15% methanol) to remove interferences.[8]
-
Dry the cartridge thoroughly under a stream of nitrogen.[8]
-
Elute the analyte with a suitable solvent, such as ethyl acetate or an ammoniated organic solvent.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[8]
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase and transfer to an LC vial.
b) Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 or HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Ionization Mode: Positive or Negative ESI, depending on which provides a better signal for 1,3-DMU.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for 1,3-DMU and the internal standard. For 1,3-DMU (MW: 196.16 g/mol ), a potential transition would be m/z 197.1 -> [fragment ion]. These transitions must be optimized empirically.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1,3-DMU, a derivatization step is required to increase volatility.[10][11]
Experimental Protocol
a) Sample Preparation (Derivatization):
-
Perform an initial clean-up using liquid-liquid extraction. Acidify 1 mL of urine with HCl to a pH below 2.[12]
-
Extract the organic acids with a solvent like ethyl acetate.[10]
-
Evaporate the organic layer to dryness.
-
Derivatization (Silylation): Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[13]
-
Cap the vial tightly and heat at 60-70 °C for 60 minutes to form the trimethylsilyl (TMS) derivative of 1,3-DMU.[12][13]
-
Cool the sample to room temperature before injection.
b) Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Injector Temperature: 280 °C.
-
Oven Program: Start at an initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature of 300 °C and hold for 3-5 minutes.[10]
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Scan Range: m/z 45-600.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analytical methods described. These values are representative and should be established for each specific laboratory method validation process according to ICH guidelines.[14][15]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 5.0 ng/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 0.3 - 15.0 ng/mL | 0.03 - 0.3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.5 ng/mL - 10 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.995 |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the analysis of this compound in urine and its metabolic origin.
Caption: General workflow for 1,3-DMU analysis in urine.
Caption: Metabolic pathway of Theophylline to 1,3-DMU.
References
- 1. Showing Compound this compound (FDB022712) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 9. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeol.com [jeol.com]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. fda.gov [fda.gov]
Guidelines for the Preparation of 1,3-Dimethyluric Acid Stock Solutions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethyluric acid is a metabolite of theophylline and caffeine, belonging to the xanthine family.[1] Accurate and consistent preparation of its stock solutions is crucial for reliable experimental outcomes in various research applications, including metabolic studies, pharmacology, and drug development. This document provides detailed guidelines and protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable solutions.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄O₃ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ≥300 °C | [1] |
| Predicted Water Solubility | 8.69 mg/mL | [3] |
| Experimental Water Solubility | 0.52 mg/mL (at 18 °C) | [4] |
| Solubility in DMSO | 5 mg/mL (with sonication and warming) | [2][5] |
| Solubility in 1 M NH₄OH | 50 mg/mL | [6] |
Recommended Solvents and Stock Solution Preparation
Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. For applications requiring aqueous solutions, solubility is limited, and the use of buffers or co-solvents may be necessary.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 1.96 mg (10 mmol/L * 1 mL * 196.16 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming and Sonication: To ensure complete dissolution, warm the solution to 37-60°C and sonicate for 10-15 minutes.[2][5] Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month).[2]
-
For long-term storage, store at -80°C (up to 6 months).[2]
Preparation of Aqueous Solutions
Due to its limited water solubility, preparing high-concentration aqueous stock solutions of this compound is challenging. For dilutions into aqueous buffers for cell-based assays, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Workflow and Diagrams
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Hypothetical Signaling Pathway Involving Xanthine Metabolites
This compound is a metabolite in the caffeine and theophylline metabolic pathways. The diagram below illustrates a simplified, hypothetical signaling pathway where xanthine metabolites might influence cellular processes.
Caption: Hypothetical pathway of xanthine metabolism and action.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their experimental needs.
References
assessing the solubility of 1,3-Dimethyluric acid in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluric acid is a primary metabolite of the methylxanthines theophylline and caffeine, which are widely consumed in beverages and used as pharmaceuticals.[1][2] As a key product of xenobiotic metabolism, understanding the physicochemical properties of this compound is crucial for toxicological and pharmacological studies. Solubility is a fundamental parameter that influences the bioavailability, formulation, and in vitro testing of a compound. This document provides a detailed protocol for assessing the solubility of this compound in various solvents and presents available solubility data.
Data Presentation: Solubility of this compound
The following table summarizes the known quantitative solubility data for this compound in various solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 | Not Specified | Ultrasonic and warming to 60°C can aid dissolution.[1][3] |
| Water | 0.52 | 18 | Experimental value.[4] |
| Water (Predicted) | 8.69 | Not Specified | Computationally predicted value.[5][6] |
| 1 M Ammonium Hydroxide (NH₄OH) | 50 | Not Specified | Soluble, clear to slightly hazy, colorless to faintly yellow solution.[7] |
| Ethanol | Data Not Available | - | - |
| Methanol | Data Not Available | - | - |
| Acetonitrile | Data Not Available | - | - |
Experimental Protocols: Determination of Solubility using the Shake-Flask Method
The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., DMSO, Water, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant sample into the HPLC.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the filtered supernatant sample.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.
-
Mandatory Visualization
Theophylline Metabolism to this compound
The following diagram illustrates the primary metabolic pathway of theophylline to this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the shake-flask method for determining solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hmdb.ca [hmdb.ca]
- 3. glpbio.com [glpbio.com]
- 4. This compound | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Showing Compound this compound (FDB022712) - FooDB [foodb.ca]
- 7. This compound | CAS#:944-73-0 | Chemsrc [chemsrc.com]
Application Note: 1,3-Dimethyluric Acid as a Biomarker for Theophylline Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It exhibits a narrow therapeutic index, typically between 10 and 20 mg/L in plasma, where concentrations above this range are associated with significant adverse effects, including headaches, vomiting, and even seizures.[1][3][4] Conversely, sub-therapeutic levels may result in insufficient efficacy. The pharmacokinetics of theophylline vary considerably among individuals due to factors like age, smoking status, liver function, and co-administration of other drugs.[1][2] This variability necessitates therapeutic drug monitoring (TDM) to ensure patient safety and optimize treatment.
The primary route of theophylline elimination is hepatic metabolism, with the major metabolite being 1,3-dimethyluric acid (1,3-DMU).[5][6] This biotransformation is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[7][8] Consequently, the concentration of 1,3-DMU, or more specifically the ratio of 1,3-DMU to the parent drug, can serve as a valuable non-invasive biomarker for assessing theophylline metabolism.[9][10] This application note provides a detailed overview of the underlying metabolic pathways, protocols for quantification, and the application of 1,3-DMU as a biomarker in research and clinical settings.
Theophylline Metabolic Pathway
Approximately 90% of a theophylline dose is metabolized in the liver.[5][7] The biotransformation occurs via two main pathways: 8-hydroxylation and N-demethylation.
-
8-Hydroxylation: This is the principal metabolic route, converting theophylline to 1,3-DMU. This reaction accounts for approximately 35-60% of theophylline elimination and is primarily catalyzed by CYP1A2, with a smaller contribution from CYP2E1.[5][8][11][12]
-
N-Demethylation: This secondary pathway, also mediated by CYP1A2, results in the formation of 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[5][7] 1-MX is subsequently oxidized by xanthine oxidase to 1-methyluric acid (1-MU).[13][14]
Because 1,3-DMU is the major metabolite formed through the primary CYP1A2-mediated pathway, its formation rate directly reflects the activity of this key enzyme and the overall clearance rate of theophylline.
References
- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. Therapeutic monitoring of theophylline. Rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice [jstage.jst.go.jp]
- 10. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - THEOPHYLLINE tablet, extended release [dailymed.nlm.nih.gov]
- 12. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Theophylline [dailymed.nlm.nih.gov]
- 14. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Involving 1,3-Dimethyluric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments to investigate the biological activity of 1,3-Dimethyluric acid, a primary metabolite of theophylline and caffeine.[1] As a xanthine derivative, its expected mechanisms of action include phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.[2][3][4] The following protocols are established methods for characterizing compounds with these activities, as well as for assessing general cytotoxicity against cancer cell lines.
Phosphodiesterase (PDE) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Signaling Pathway
Caption: PDE Inhibition by this compound.
Experimental Protocol
This protocol utilizes a fluorescence polarization-based assay to measure PDE activity.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
Fluorescein-labeled cAMP or cGMP substrate
-
Binding agent (specific antibody)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT
-
This compound
-
Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a 10-point dose-response curve, starting from 50 µM.[5]
-
Enzyme and Substrate Preparation: Dilute the PDE enzyme and the fluorescently labeled substrate in Assay Buffer to the desired concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or control inhibitor to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the binding agent.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Presentation
The results can be used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target | IC50 (µM) [Illustrative] |
| This compound | PDE4B | 15.5 |
| This compound | PDE5A | 45.2 |
| Rolipram (Control) | PDE4B | 0.2 |
| Sildenafil (Control) | PDE5A | 0.005 |
Adenosine Receptor Functional Assay
This protocol determines the antagonistic effect of this compound on adenosine receptors (e.g., A1, A2A, A2B, A3) by measuring changes in intracellular cAMP levels.
Signaling Pathway
Caption: Adenosine Receptor Antagonism.
Experimental Protocol
This protocol uses a cell-based cAMP assay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).[6]
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Adenosine receptor agonist (e.g., NECA).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
This compound.
-
cAMP HTRF assay kit.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Assay:
-
Remove the culture medium and add the diluted this compound or vehicle control.
-
Incubate for 20 minutes at 37°C.[7]
-
Add the adenosine agonist (NECA) at its EC80 concentration. For Gi-coupled receptors (A1, A3), also add forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the HTRF assay kit manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader.
-
Data Presentation
The results are used to determine the IC50 value for the antagonist.
| Compound | Target | IC50 (nM) [Illustrative] |
| This compound | A1 | 850 |
| This compound | A2A | 1200 |
| DPCPX (A1 Antagonist) | A1 | 10 |
| ZM241385 (A2A Antagonist) | A2A | 5 |
Cancer Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Experimental Workflow
Caption: MTT Cell Viability Assay Workflow.
Experimental Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, A549).[9]
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
| This compound (µM) | HeLa % Viability (Mean ± SD) [Illustrative] | PC3 % Viability (Mean ± SD) [Illustrative] |
| 0 (Control) | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98 ± 4.5 | 95 ± 5.3 |
| 50 | 85 ± 6.2 | 89 ± 4.9 |
| 100 | 72 ± 5.8 | 78 ± 6.1 |
| 250 | 51 ± 4.7 | 60 ± 5.5 |
| 500 | 35 ± 3.9 | 42 ± 4.2 |
References
- 1. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylxanthines as adenosine receptor antagonists and membrane phosphodiesterase inhibitors in central nervous tissue: evaluation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Solid Phase Extraction of Methyluric Acids from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyluric acids are metabolites of methylxanthines, such as caffeine and theophylline, a bronchodilator drug with a narrow therapeutic window.[1][2] Monitoring the levels of theophylline and its metabolites, including 1-methyluric acid (1-MU) and 1,3-dimethyluric acid (1,3-DMU), is crucial in clinical and pharmacological research to ensure therapeutic efficacy and avoid toxicity.[1][3] Solid Phase Extraction (SPE) is a robust and efficient sample preparation technique used to extract and concentrate these polar analytes from complex biological matrices like urine and serum, removing interferences prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] This application note provides a detailed protocol for the extraction of various methyluric acids using reversed-phase SPE cartridges.
Principle of Solid Phase Extraction The methodology for methyluric acid extraction typically employs reversed-phase (RP) SPE. In this technique, the stationary phase (sorbent) is non-polar (e.g., C18 or polymeric), and the mobile phase (sample and subsequent solutions) is polar.
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the non-polar functional groups, followed by an aqueous solution (e.g., water or a buffer) to prepare the sorbent for the aqueous sample.
-
Loading: The aqueous biological sample (urine or serum), often pre-treated, is passed through the cartridge. The non-polar methyluric acids partition from the polar sample matrix and are retained on the non-polar sorbent.
-
Washing: The cartridge is washed with a weak polar solvent to remove endogenous interferences (like salts and other polar compounds) that were not retained or are only weakly retained, while the analytes of interest remain bound to the sorbent.
-
Elution: A non-polar organic solvent (e.g., methanol) is passed through the cartridge to disrupt the non-polar interactions between the analytes and the sorbent, eluting the purified and concentrated methyluric acids.[7]
This process effectively cleans up the sample and concentrates the analytes, leading to improved sensitivity and accuracy in subsequent chromatographic analysis.
Experimental Protocols
Protocol 1: Extraction of Methyluric Acids from Human Serum and Urine
This protocol is adapted from a method utilizing Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges for the simultaneous analysis of five methyluric acids.[8]
Materials:
-
SPE Cartridge: Oasis HLB
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetate buffer (pH 3.5)
-
Sample: Human serum or urine
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis HLB cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated serum or urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 0.5-1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the retained methyluric acids with 1 mL of methanol into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC or LC-MS analysis.
-
Protocol 2: Extraction using a Generic Reversed-Phase (RP-18) Sorbent
This protocol is a general procedure based on methods developed for methylxanthines and methyluric acids using RP-18 phases.[4][9]
Materials:
-
SPE Cartridge: C18 or RP-18
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA)
-
Sample: Human urine
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove particulates.
-
Acidify the sample slightly, for example, by adding a small amount of 0.05% aqueous TFA.
-
-
SPE Cartridge Conditioning:
-
Wash the RP-18 cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water or 0.05% aqueous TFA.
-
-
Sample Loading:
-
Apply the pre-treated urine sample to the cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of a methanol or acetonitrile solution. The specific composition may need optimization.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness.
-
Reconstitute the sample in the mobile phase for subsequent analysis.
-
Quantitative Data
The following tables summarize the performance data for the solid phase extraction of various methyluric acids from biological fluids as reported in the literature.
Table 1: Extraction Recovery Data
| Analyte | Matrix | SPE Sorbent | Eluent | Mean Recovery (%) | Reference |
| 7-Methyluric acid (7-MU) | Serum/Urine | Oasis HLB | Methanol | 89 - 106% | [8] |
| 1-Methyluric acid (1-MU) | Serum/Urine | Oasis HLB | Methanol | 89 - 106% | [8] |
| This compound (1,3-DMU) | Serum/Urine | Oasis HLB | Methanol | 89 - 106% | [8] |
| 1,7-Dimethyluric acid (1,7-DMU) | Serum/Urine | Oasis HLB | Methanol | 89 - 106% | [8] |
| 1,3,7-Trimethyluric acid (1,3,7-TMU) | Serum/Urine | Oasis HLB | Methanol | 89 - 106% | [8] |
| 7-Methyluric acid | Serum/Urine | Nexus SPE | Methanol-acetate buffer (pH 3.5) (50:50, v/v) | 84.6 - 103.0% | [5] |
| 1-Methyluric acid | Serum/Urine | Nexus SPE | Methanol-acetate buffer (pH 3.5) (50:50, v/v) | 84.6 - 103.0% | [5] |
| This compound | Serum/Urine | Nexus SPE | Methanol-acetate buffer (pH 3.5) (50:50, v/v) | 84.6 - 103.0% | [5] |
| 1,7-Dimethyluric acid | Serum/Urine | Nexus SPE | Methanol-acetate buffer (pH 3.5) (50:50, v/v) | 84.6 - 103.0% | [5] |
Table 2: Analytical Performance Metrics
| Analyte(s) | Analytical Method | Limit of Detection (LOD) | Linearity Range | Reference |
| Five Methyluric Acids | RP-HPLC-UV (280 nm) | 0.1 ng per 10 µL injection | Up to 5 ng/µL | [8] |
| Caffeine Metabolites (incl. Methyluric Acids) | RP-HPLC-UV (275 nm) | 0.3 ng per 10 µL injection | Up to 8 ng/µL | [5] |
| Theophylline, 1-MU, 3-MX, 1,3-DMU | HPLC-UV (273 nm) | 0.1 µM (Plasma), 1 µM (Urine) | Not Specified | [3] |
Visualizations
The following diagrams illustrate the experimental workflow for SPE and the relevant metabolic pathway for the formation of methyluric acids.
Caption: A flowchart of the solid phase extraction (SPE) process.
Caption: Theophylline metabolism via cytochrome P450 enzymes.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of theophylline and its metabolites in human urine and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of novel solid-phase extraction sorbent materials for high-performance liquid chromatography quantitation of caffeine metabolism products methylxanthines and methyluric acids in samples of biological origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Sourcing and Application of 1,3-Dimethyluric Acid Certified Reference Material
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluric acid is the primary metabolite of the widely used therapeutic drug theophylline and the common dietary stimulant caffeine.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Certified Reference Materials (CRMs) of this compound are indispensable for ensuring the accuracy, reliability, and traceability of these analytical measurements. This document provides detailed information on sourcing this compound CRM, along with comprehensive protocols for its application in analytical methodologies.
Sourcing Certified Reference Material
Several reputable suppliers offer this compound as a Certified Reference Material. A prominent example is the TraceCERT® this compound produced by Sigma-Aldrich, which is manufactured under the rigorous standards of ISO/IEC 17025 and ISO 17034.[2] This certification ensures traceability to primary standards from National Metrology Institutes (NMIs) like NIST or NMIJ. When sourcing a CRM, it is essential to obtain the Certificate of Analysis (CoA), which provides critical data on the material's certified properties.
Data Presentation: Certified Reference Material Specifications
The following table summarizes typical quantitative data found on a Certificate of Analysis for a this compound CRM. This data is essential for the accurate preparation of standards and the calculation of measurement uncertainty.
| Parameter | Typical Value | Description |
| Certified Purity | ≥99.5% | The mass fraction of this compound, often determined by quantitative NMR (qNMR) or mass balance. |
| Expanded Uncertainty (k=2) | ≤0.5% | The uncertainty of the certified purity value, providing a 95% confidence interval. |
| Format | Neat Solid | Typically supplied as a crystalline powder. |
| Storage Conditions | -20°C | Recommended storage temperature to ensure long-term stability. |
| CAS Number | 944-73-0 | The unique Chemical Abstracts Service registry number.[2] |
| Molecular Formula | C₇H₈N₄O₃ | The chemical formula of this compound.[3] |
| Molecular Weight | 196.16 g/mol | The molar mass of this compound.[3] |
Metabolic Pathway of this compound
This compound is a major product of the hepatic metabolism of theophylline. This biotransformation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2E1, through an 8-hydroxylation reaction.[1][4][5][6] Understanding this pathway is critical for interpreting drug metabolism and interaction studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 1,3-Dimethyluric Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyluric acid. Here, you will find targeted information to address solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is reported to be 0.52 mg/mL at 18°C[1][2].
Q2: In which common laboratory solvents is this compound soluble?
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water (18°C) | 0.52 mg/mL[1][2] | Low solubility. |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[3] | Solubilization may be aided by ultrasonication, warming, and heating to 60°C. |
| 1 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL[4][5] | Soluble, resulting in a clear to slightly hazy, colorless to faintly yellow solution. |
| In vivo formulation 1 | ≥ 0.5 mg/mL[3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 0.5 mg/mL[3] | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo formulation 3 | ≥ 0.5 mg/mL[3] | 10% DMSO, 90% Corn Oil. |
Q3: How does pH affect the solubility of this compound?
While a specific pH-solubility profile for this compound is not extensively documented, its structural similarity to uric acid suggests that its solubility is pH-dependent. Uric acid, a weak acid, is more soluble in its ionized (urate) form, which predominates at higher pH values[6][7]. Therefore, increasing the pH of aqueous solutions is expected to significantly enhance the solubility of this compound. This is supported by its high solubility in 1 M NH₄OH, a basic solution[4][5].
Troubleshooting Guide
Issue 1: Low aqueous solubility is limiting my in vitro experiments.
Cause: this compound has inherently low aqueous solubility.
Solutions:
-
pH Adjustment: Increasing the pH of the aqueous buffer will deprotonate the uric acid moiety, increasing solubility. Start by preparing buffers with pH values ranging from 7.5 to 9.0 and determine the solubility at each pH.
-
Use of Co-solvents: Employing a water-miscible organic solvent can enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of 5 mg/mL[3]. Other potential co-solvents include polyethylene glycol (PEG) and propylene glycol. It is crucial to consider the tolerance of your experimental system to these solvents.
-
Complexation: The use of cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations of this compound[3].
Issue 2: My this compound is precipitating out of solution during my experiment.
Cause: Changes in temperature, pH, or solvent composition during the experiment can lead to supersaturation and subsequent precipitation.
Solutions:
-
Maintain Consistent Conditions: Ensure that the temperature and pH of your experimental setup remain constant.
-
Optimize Solvent System: If using a co-solvent system, ensure the concentration of the organic solvent is sufficient to maintain solubility throughout the experiment. You may need to perform a solubility screen with varying co-solvent concentrations.
-
Consider Salt Formation: For ionizable compounds like this compound, forming a salt can significantly improve solubility and stability in solution[6][7][8][9]. This is a more advanced technique that involves reacting the compound with a suitable acid or base.
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or a co-solvent mixture) in a sealed container (e.g., a glass vial).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a starting point for developing an HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol)[10][11][12][13]. A typical starting point could be a gradient or isocratic elution with a mobile phase containing acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility)[10][11].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 280-290 nm is generally suitable for detection[12].
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.
Visualizations
To aid in understanding the experimental workflows and the principles behind solubility enhancement, the following diagrams are provided.
Caption: Workflow for determining this compound solubility.
References
- 1. This compound | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 944-73-0 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Salt formation to improve drug solubility [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
optimal stability and storage conditions for 1,3-Dimethyluric acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal stability and storage conditions for 1,3-Dimethyluric acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least three to four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). For short-term storage (up to one month), the stock solution can be kept at -20°C. For long-term storage (up to six months), it is advisable to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into single-use volumes.
Q3: What should I do if I observe precipitation in my DMSO stock solution?
A3: Precipitation in a DMSO stock solution can occur for several reasons, including the absorption of water by DMSO, which can reduce the solubility of the compound. Gentle warming of the solution to 37°C and sonication can help to redissolve the precipitate. If precipitation persists, it may indicate that the concentration is too high for the storage conditions. In this case, you can try diluting the stock solution to a lower concentration.
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous dilutions of this compound for extended periods. Due to its limited aqueous solubility, the compound is prone to precipitation in aqueous buffers. Aqueous solutions should be prepared fresh for each experiment from a DMSO stock solution.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
-
Symptom: The compound does not fully dissolve in DMSO at the desired concentration, or a suspension is formed.
-
Possible Causes:
-
The concentration of the solution is too high.
-
The DMSO used is not anhydrous and has absorbed moisture.
-
The compound has a different crystalline form with lower solubility.
-
-
Solutions:
-
Warm and Sonicate: Gently warm the solution to 37°C and use a sonicator to aid dissolution.[1]
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic.[1]
-
Check Concentration: Verify the solubility limits and consider preparing a less concentrated stock solution.
-
Issue 2: Precipitation Observed Upon Dilution into Aqueous Buffer
-
Symptom: A precipitate forms immediately or over a short period after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Possible Causes:
-
The final concentration in the aqueous buffer exceeds the aqueous solubility of this compound.
-
The percentage of DMSO in the final solution is not sufficient to maintain solubility.
-
-
Solutions:
-
Lower Final Concentration: Reduce the final concentration of this compound in the aqueous solution.
-
Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful of potential solvent effects on your cells or assay.
-
Use a Co-solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.[2]
-
Issue 3: Suspected Degradation of this compound
-
Symptom: Inconsistent experimental results are obtained using the same stock solution over time.
-
Possible Causes:
-
The compound has degraded due to improper storage or handling.
-
Repeated freeze-thaw cycles have compromised the stability of the stock solution.
-
-
Solutions:
-
Prepare a Fresh Stock Solution: The most straightforward solution is to prepare a new stock solution from the solid compound.
-
Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, always aliquot stock solutions into single-use vials.[2]
-
Perform Quality Control: If degradation is a persistent concern, you can perform an analytical check of your stock solution using HPLC to assess its purity.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 3 years |
| Solution in DMSO | -20°C | Up to 1 month |
| Solution in DMSO | -80°C | Up to 6 months |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 5 mg/mL | Heating and sonication may be required.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.
-
Once completely dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol describes a general method for assessing the stability of a this compound stock solution.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mass spectrometry compatible methods)
-
This compound stock solution (to be tested)
-
Freshly prepared this compound solution (as a reference standard)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with a small amount of phosphoric acid or formic acid. A typical mobile phase could be a mixture of acetonitrile and water.[3]
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to the appropriate wavelength for this compound (e.g., 280 nm).
-
-
Sample Preparation:
-
Dilute a sample of the stored this compound stock solution and a freshly prepared reference standard solution to the same concentration in the mobile phase.
-
-
Analysis:
-
Inject the reference standard and the test sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Compare the peak area of the this compound in the test sample to that of the reference standard. A significant decrease in the peak area of the test sample suggests degradation.
-
Examine the chromatogram of the test sample for the presence of new peaks, which may indicate the formation of degradation products.
-
-
Mandatory Visualization
Caption: Recommended workflow for handling and using this compound.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
methods to prevent the degradation of 1,3-Dimethyluric acid in samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3-Dimethyluric acid in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a primary metabolite of theophylline and caffeine.[1][2] Accurate measurement of its concentration in biological samples such as plasma and urine is crucial for pharmacokinetic and metabolic studies. Degradation of this compound post-collection can lead to inaccurate quantification, impacting the validity of experimental results.
Q2: What are the primary factors that can cause degradation of this compound in my samples?
A2: The stability of this compound, like other purine metabolites, can be influenced by several factors including:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: Extreme pH values can affect the chemical stability of uric acid and its analogs.[3][4]
-
Oxidative Stress: As an analog of uric acid, this compound may be susceptible to oxidation.[5][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of various metabolites.[7][8]
Q3: How should I store my biological samples (plasma, urine) to ensure the stability of this compound?
A3: For long-term storage, it is recommended to store plasma and urine samples at ultra-low temperatures. Storage at -80°C is preferable for preserving the integrity of a wide range of metabolites over extended periods.[9][10] For shorter durations, -20°C may be adequate. To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes before freezing.[11]
Q4: Can I add any preservatives to my samples to prevent the degradation of this compound?
A4: While specific data on preservatives for this compound is limited, the use of antioxidants could potentially mitigate oxidative degradation, a known pathway for uric acid degradation.[5][12] However, the compatibility of any additive with your downstream analytical methods must be carefully validated to avoid interference.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations.
This issue could be a result of analyte degradation during sample handling and storage.
Troubleshooting Steps:
-
Review Sample Collection and Handling Protocol:
-
Ensure samples are processed (e.g., centrifugation of blood to obtain plasma) promptly after collection.
-
Minimize the time samples spend at room temperature.
-
-
Evaluate Storage Conditions:
-
Confirm that samples have been consistently stored at the recommended temperature (-80°C for long-term).
-
Check for any evidence of temperature fluctuations in the storage freezer.
-
-
Assess Freeze-Thaw Cycles:
-
Determine the number of times the samples have been frozen and thawed.
-
If more than one freeze-thaw cycle has occurred, consider that this may have contributed to degradation. For future studies, aliquotting samples is strongly recommended.[11]
-
Experimental Protocols & Data
Protocol 1: Optimal Sample Storage
This protocol outlines the best practices for storing biological samples to maintain the stability of this compound.
Materials:
-
Appropriate collection tubes for blood (e.g., with EDTA) or urine.
-
Centrifuge.
-
Cryovials.
-
-80°C Freezer.
Procedure:
-
Sample Collection: Collect blood or urine samples using standard phlebotomy or collection procedures.
-
Processing (for Plasma):
-
Centrifuge the blood sample according to your laboratory's protocol to separate plasma.
-
Immediately transfer the plasma supernatant to cryovials.
-
-
Aliquoting:
-
Divide the plasma or urine into multiple smaller aliquots in separate cryovials. This minimizes the need for repeated freeze-thaw cycles of the entire sample.
-
-
Storage:
-
Label the cryovials clearly.
-
Immediately place the aliquots in a -80°C freezer for long-term storage.
-
Quantitative Data on Metabolite Stability
| Storage Condition | Sample Type | Duration | Observation | Citation |
| -80°C | Human Plasma | Up to 5 years | 55 out of 111 metabolites remained stable. Some lipids and amino acids showed changes. | [9] |
| -80°C | Human Plasma | Up to 7 years | 226 out of 231 metabolites remained stable. | [10] |
| -80°C | Human Urine | 5 years | Minimal degradation observed for tested biomarkers. | [13] |
| Multiple Freeze-Thaw Cycles | Human Urine | 3 cycles | Small but significant decrease in concentration for some biomarkers. | [13] |
| Multiple Freeze-Thaw Cycles | Human Urine | Up to 6 cycles | Albumin showed degradation after 3 cycles at -20°C, but was more stable at -80°C. | [7] |
Visualizations
To further clarify the processes involved in handling and preserving this compound samples, the following diagrams illustrate key workflows and concepts.
Caption: Recommended workflow for sample handling and storage.
Caption: Factors influencing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopurinol Lowers Serum Urate but Does Not Reduce Oxidative Stress in CKD | MDPI [mdpi.com]
- 7. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The importance of antioxidants and place in today’s scientific and technological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Xanthine and Uric Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of xanthine and uric acid derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of xanthine and uric acid derivatives.
Question: Why am I seeing poor peak shapes (tailing or fronting) for my xanthine and uric acid derivative peaks?
Answer:
Poor peak shape is a common issue when analyzing polar compounds like xanthine and uric acid derivatives. Several factors can contribute to this problem:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic functional groups in purines, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes. If the pH is not optimal, it can lead to peak tailing or fronting. For instance, uric acid has a pKa value of 5.4, and its retention time can fluctuate with pH changes.[2]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[3]
-
Injection Solvent Mismatch: If the solvent used to dissolve the sample is significantly different from the mobile phase, it can cause peak distortion.[1]
Solutions:
-
Adjust Mobile Phase pH: Employing phosphate or acetate buffers at a slightly acidic pH (e.g., pH 4.0) can help to suppress the ionization of silanol groups and improve peak shape.[4][5]
-
Use an Appropriate Stationary Phase: Consider using a column with end-capping to minimize silanol interactions or a polar-embedded phase for enhanced retention of polar analytes.[1]
-
Optimize Sample Concentration: Reduce the sample concentration to avoid overloading the column.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[1]
Question: My xanthine and uric acid derivatives are showing insufficient retention and eluting too early. How can I improve their retention on a reversed-phase column?
Answer:
Xanthine and its derivatives are highly polar molecules, which can lead to poor retention on traditional C18 columns.[1] Here are several strategies to increase retention:
-
Utilize Ion-Pairing Agents: Adding an ion-pairing reagent, such as sodium heptane sulfonate, to the mobile phase can form ion pairs with the analytes, increasing their hydrophobicity and retention on the stationary phase.[1]
-
Select a More Retentive Stationary Phase:
-
Polar-Embedded Phases: These columns offer enhanced retention for polar compounds.[1]
-
Pentafluorophenyl (PFP) columns: These can provide alternative selectivity for purine analytes.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.[6]
-
-
Optimize Mobile Phase Composition:
-
Decrease Organic Modifier Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.
-
Aqueous Mobile Phase: For very polar analytes, a 100% aqueous mobile phase with a suitable buffer can be effective.[7][8]
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the potential causes and solutions?
Answer:
A noisy or drifting baseline can interfere with accurate peak integration and quantification.[3][9] Common causes include:
-
Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can lead to baseline noise.
-
Pump Issues: Fluctuations in pump delivery or leaks in the system can cause a drifting baseline.[9]
-
Detector Lamp Failure: An aging or failing detector lamp can result in increased noise.[9]
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to a noisy baseline.
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline spikes.
Solutions:
-
Prepare Fresh Mobile Phase: Use high-purity solvents and salts, and filter the mobile phase before use.
-
System Maintenance: Regularly check for leaks and ensure the pump is functioning correctly.
-
Detector Maintenance: Replace the detector lamp if necessary.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Degas Mobile Phase: Use an online degasser or degas the mobile phase by sonication or helium sparging.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for xanthine and uric acid derivatives?
A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer at a slightly acidic pH (e.g., 20 mM potassium phosphate at pH 7.25 or 50 mM acetate buffer at pH 4.0) and a low percentage of an organic modifier like acetonitrile or methanol.[2][4] Detection is typically performed using a UV detector at around 235-285 nm.[2][5]
Q2: How can I improve the separation of co-eluting xanthine derivatives?
To improve the resolution between closely eluting peaks, you can try the following:
-
Optimize Mobile Phase pH: Small adjustments to the mobile phase pH can alter the retention times of ionizable compounds differently, potentially improving separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can help to separate compounds with different polarities.[10][11]
-
Select a Different Stationary Phase: A column with a different chemistry (e.g., a PFP or a polar-embedded phase) can provide a different separation selectivity.[1]
Q3: What are the best practices for sample preparation for analyzing xanthines and uric acid in biological matrices like serum or urine?
For biological samples, proper sample preparation is crucial to remove proteins and other interfering substances.[7] Common techniques include:
-
Protein Precipitation: Adding a solvent like acetonitrile or an acid like trichloroacetic acid to the sample will precipitate proteins, which can then be removed by centrifugation.[10][12]
-
Ultrafiltration: This technique uses a membrane to separate high molecular weight proteins from the smaller analyte molecules.[7][8]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes of interest.
Data Presentation
Table 1: Comparison of HPLC Methods for Xanthine and Uric Acid Derivative Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Uric acid, Xanthine, Hypoxanthine | Uric acid, Hypoxanthine, Creatinine | Xanthine, Uric acid, Hypoxanthine |
| Stationary Phase | C18 | C18 | Diamond Hydride™ |
| Mobile Phase | 100% aqueous phosphate buffer | 20 mM Potassium phosphate buffer (pH 7.25) | A: DI Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient) |
| Flow Rate | Not specified | 0.40 mL/min[2] | 0.4 mL/min[13] |
| Detection | UV | UV at 235 nm[2] | ESI-MS[13] |
| Reference | [7][8] | [2] | [13] |
Experimental Protocols
Protocol 1: Isocratic HPLC-UV Method for Uric Acid and Hypoxanthine
This protocol is based on the method described for the simultaneous analysis of uric acid and hypoxanthine in urine.[2]
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.25. Filter the mobile phase through a 0.45 µm filter.
-
Standard Preparation: Prepare stock solutions of uric acid and hypoxanthine in deionized water. A few drops of 0.5 M NaOH may be needed to dissolve the compounds. Prepare working standards by diluting the stock solutions.[2]
-
Sample Preparation (Urine): Dilute the urine sample appropriately with deionized water. Centrifuge the diluted sample to remove any particulates.
-
HPLC Conditions:
-
Column: C18, 100 mm x 4.6 mm
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 7.25)
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 235 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. Inject the standards and samples.
Protocol 2: Gradient HPLC-MS Method for Xanthine, Uric Acid, and Hypoxanthine
This protocol is adapted from a method for the analysis of these compounds in human urine.[13]
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation (Urine): Add 400 µL of acetonitrile to 100 µL of urine. Centrifuge the sample. Mix 20 µL of the supernatant with 10 µL of 50:50 acetonitrile/deionized water with 0.1% formic acid.[13]
-
HPLC-MS Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm
-
Gradient Program:
-
0-0.2 min: 95% B
-
0.2-8 min: 95% to 80% B
-
8-9 min: 80% to 50% B
-
9-12 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Detection: ESI-MS (positive ion mode)
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample.
Mandatory Visualization
Caption: HPLC troubleshooting workflow for xanthine and uric acid derivatives.
Caption: Metabolic pathway of purine degradation to uric acid.[6]
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. HPLC Method for Analysis mixture of Xanthinesand Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mtc-usa.com [mtc-usa.com]
strategies to minimize interference in 1,3-Dimethyluric acid assays
Welcome to our technical support center for 1,3-Dimethyluric acid (1,3-DMU) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize interference and ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (1,3-DMU) is a major metabolite of theophylline, a drug used to treat respiratory diseases, and caffeine.[1][2] Accurate measurement of 1,3-DMU is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolism of methylxanthines.[3][4]
Q2: What are the common analytical methods used to quantify this compound?
A2: The most common analytical methods for the quantification of 1,3-DMU are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods offer the necessary selectivity and sensitivity for analysis in complex biological matrices.
Q3: What are the primary sources of interference in this compound assays?
A3: The primary sources of interference include:
-
Structurally related compounds: Other methylxanthines and their metabolites, such as theophylline, paraxanthine, theobromine, and caffeine, can interfere with the assay if not properly separated chromatographically.[7][8]
-
Endogenous matrix components: Components from biological samples like plasma, serum, or urine can cause matrix effects in LC-MS/MS, leading to ion suppression or enhancement.[9]
-
Sample quality: Hemolysis, lipemia, and high bilirubin levels can also interfere with the assay, particularly in spectrophotometric and some LC-MS/MS methods.[10][11][12]
Q4: How can I minimize interference from structurally related compounds?
A4: Optimizing the chromatographic separation is key. This can be achieved by adjusting the mobile phase composition, gradient elution profile, and selecting an appropriate HPLC column to ensure baseline separation of 1,3-DMU from other methylxanthines.[13][14]
Q5: What is a matrix effect in LC-MS/MS analysis and how can it be mitigated?
A5: A matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to inaccurate quantification.[9] Mitigation strategies include:
-
Effective sample preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for 1,3-DMU is the ideal way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.
-
Chromatographic optimization: Modifying the chromatography to separate 1,3-DMU from the regions where matrix effects are most pronounced.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column | Residual silanol groups on the column can interact with the analyte, causing peak tailing.[15] Try a different column with better end-capping or adjust the mobile phase pH to suppress silanol ionization (e.g., lower pH for basic compounds).[16] |
| Column Overload | Injecting too much sample can lead to peak fronting.[17] Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of 1,3-DMU and its interaction with the stationary phase. Optimize the mobile phase pH to achieve a symmetrical peak shape. |
| Column Contamination or Void | A blocked column frit or a void at the head of the column can cause peak splitting or tailing.[17] Backflush the column or replace it if necessary. |
Issue 2: Inaccurate Quantification in LC-MS/MS (Ion Suppression or Enhancement)
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects | Co-eluting endogenous components from the biological matrix are interfering with the ionization of 1,3-DMU.[9] Implement a more rigorous sample cleanup procedure (e.g., SPE instead of protein precipitation). Use a stable isotope-labeled internal standard for 1,3-DMU to compensate for these effects. |
| Co-eluting Isobaric Compounds | A compound with the same mass as 1,3-DMU is eluting at the same time, causing interference.[13] Improve chromatographic separation to resolve the interfering compound from 1,3-DMU. |
| Source Contamination | The ion source of the mass spectrometer may be contaminated, leading to inconsistent ionization. Clean the ion source according to the manufacturer's instructions. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Use an automated liquid handler for more consistent results. Ensure thorough mixing at each step. |
| Pipetting Errors | Inaccurate pipetting of samples, standards, or internal standard will lead to high variability. Calibrate pipettes regularly and use proper pipetting techniques. |
| Analyte Instability | 1,3-DMU may be degrading in the sample or during processing. Investigate the stability of 1,3-DMU under your specific storage and experimental conditions. Samples should be stored at -80°C for long-term stability.[1] |
Quantitative Data Summary
The following table summarizes potential interferences and their likely effects on this compound assays. The quantitative impact can vary significantly based on the specific assay conditions and matrix.
| Interferent | Assay Type | Potential Effect | Mitigation Strategy |
| Theophylline | HPLC-UV, LC-MS/MS | Positive interference (if not chromatographically resolved) | Optimize chromatographic separation |
| Paraxanthine | HPLC-UV, LC-MS/MS | Positive interference (if not chromatographically resolved)[7] | Optimize chromatographic separation |
| Theobromine | HPLC-UV, LC-MS/MS | Positive interference (if not chromatographically resolved) | Optimize chromatographic separation |
| Caffeine | HPLC-UV, LC-MS/MS | Positive interference (if not chromatographically resolved) | Optimize chromatographic separation |
| Hemolysis | Spectrophotometric, LC-MS/MS | Positive or negative interference[11] | Use fresh, non-hemolyzed samples. If unavoidable, assess the impact during method validation.[18] |
| Lipemia | Spectrophotometric, LC-MS/MS | Positive or negative interference[12] | Centrifuge samples at high speed to remove lipids. Assess the impact during method validation.[19] |
| Bilirubin | Spectrophotometric | Negative interference[10] | Use a method less susceptible to bilirubin interference, such as LC-MS/MS. |
Experimental Protocols
Protocol 1: Protein Precipitation for 1,3-DMU in Plasma/Serum
This protocol is a common and rapid method for sample cleanup prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled 1,3-DMU in methanol) to each sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for 1,3-DMU in Urine
This protocol provides a method for the analysis of 1,3-DMU in urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove any particulate matter.
-
Dilute the urine sample 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 4.5) in an isocratic or gradient elution. A typical starting point is 10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 282 nm.
-
-
Quantification:
-
Prepare a calibration curve using standards of 1,3-DMU of known concentrations.
-
Quantify the 1,3-DMU in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of theophylline assay and therapeutic monitoring of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. myadlm.org [myadlm.org]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
troubleshooting common issues in 1,3-Dimethyluric acid sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 1,3-Dimethyluric acid sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in preparing this compound samples?
A1: Researchers may encounter several issues during the preparation of this compound samples, including low recovery rates, sample precipitation, poor chromatographic peak shape, and matrix effects, especially when working with complex biological samples like plasma or urine.
Q2: What are the recommended storage conditions for this compound samples?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.[1] Powdered this compound can be stored at -20°C for up to 3 years.[1]
Q3: How can I dissolve this compound if it precipitates during sample preparation?
A3: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] this compound is soluble in DMSO, and various solvent systems can be prepared to maintain its solubility. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution.[1]
Troubleshooting Guides
Low Analyte Recovery
Low recovery of this compound can be a significant issue, leading to inaccurate quantification. The following table summarizes potential causes and solutions for low recovery during common sample preparation techniques.
| Potential Cause | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Incomplete Precipitation of Proteins | Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 2:1 ratio is often effective.[2] | - |
| Analyte Co-precipitation | Evaluate different precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid). | - |
| Incorrect SPE Sorbent | - | Ensure the sorbent chemistry is appropriate for the polar nature of this compound. A reversed-phase sorbent like C18 may require careful optimization. |
| Improper Sample pH | - | Adjust the sample pH to ensure optimal retention of this compound on the sorbent. |
| Inefficient Elution | - | Use a stronger elution solvent or optimize the pH of the elution solvent to ensure complete recovery from the sorbent. |
| Sample Overload | - | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. |
Poor Chromatographic Peak Shape
Distorted peak shapes in HPLC or LC-MS/MS analysis can affect the accuracy of integration and quantification. Common peak shape problems and their remedies are outlined below.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. Use a column with end-capping. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the final sample in a solvent that is weaker than or matches the initial mobile phase composition. |
| Column collapse. | Ensure the column is operated within its recommended pH and temperature ranges. | |
| Split Peaks | Partially blocked column frit. | Backflush the column. If the problem persists, replace the frit or the column. |
| Sample injection issues. | Ensure the injector is functioning correctly and that the injection volume is appropriate. |
Experimental Protocols
Protein Precipitation for Plasma/Serum Samples
This protocol is a general guideline for the precipitation of proteins from plasma or serum samples prior to the analysis of this compound.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (1:2 ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general procedure for the extraction and concentration of this compound from urine samples.
Materials:
-
Urine sample
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol or acetonitrile, potentially with a pH modifier)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated urine sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent.
-
The eluate can then be evaporated and reconstituted in the mobile phase for analysis.
Visualizing Workflows and Relationships
General Sample Preparation Workflow
Caption: A generalized workflow for biological sample preparation.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
References
how to resolve 1,3-Dimethyluric acid precipitation in aqueous solutions
This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the precipitation of 1,3-Dimethyluric acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound, a metabolite of theophylline and caffeine, is often due to its limited solubility in neutral aqueous solutions.[1][2] Several factors can influence this, including pH, temperature, concentration, and the presence of other solutes. Like uric acid, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH due to its acidic nature. It has a predicted acidic pKa of approximately 7.74.[3][4]
-
At pH below its pKa (e.g., < 7.0): The molecule is predominantly in its neutral, un-ionized form, which has lower aqueous solubility.
-
At pH above its pKa (e.g., > 8.0): The molecule deprotonates to form the more soluble urate salt. Therefore, increasing the pH of the solution by adding a base (e.g., NaOH, KOH) can dramatically increase its solubility.[5]
Q3: Can I use temperature to redissolve the precipitate?
Yes, applying heat can help redissolve precipitated this compound.[1][6] Techniques like warming the solution to 37°C or even 60°C, often combined with sonication, can increase both the solubility and the rate of dissolution.[1][6] However, be aware that the compound may precipitate again upon cooling if the solution is supersaturated at the lower temperature.
Q4: What are the recommended solvents for preparing stock solutions?
Due to its limited aqueous solubility, organic co-solvents are often necessary for preparing concentrated stock solutions.
-
DMSO: Dimethyl sulfoxide (DMSO) is an effective solvent, capable of dissolving up to 5 mg/mL with the aid of ultrasonication and heat.[1][6]
-
Aqueous Ammonia (NH4OH): A 1 M solution of ammonium hydroxide can dissolve this compound at concentrations of 50 mg/mL.[7]
-
Co-solvent Systems: For in-vivo or cell-based assays, complex solvent systems are often used. A common example includes a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q5: How can I prevent precipitation in my final working solution?
To prevent precipitation, ensure that the final concentration of this compound in your aqueous buffer is below its solubility limit under the specific experimental conditions (pH, temperature). If you are diluting a stock solution made in an organic solvent like DMSO, ensure the final percentage of the organic solvent in the aqueous solution is low enough to not cause precipitation of other components and is compatible with your experimental system.
Troubleshooting Guide
This section provides a systematic approach to resolving precipitation issues.
Problem 1: Precipitate forms immediately upon adding to aqueous buffer.
| Possible Cause | Suggested Solution |
| Low pH of Buffer | The buffer pH is likely below the pKa (~7.74), keeping the compound in its less soluble neutral form. |
| Action: Increase the buffer pH to 8.0 or higher using a suitable base (e.g., 1M NaOH). | |
| High Concentration | The final concentration exceeds the solubility limit in the aqueous buffer. |
| Action: Prepare a more dilute solution or incorporate a solubility-enhancing agent. |
Problem 2: Solution is clear initially but precipitate forms over time or upon cooling.
| Possible Cause | Suggested Solution |
| Supersaturation | The solution was prepared at an elevated temperature and became supersaturated upon cooling to room temperature. |
| Action 1: Re-heat the solution before use.[1] | |
| Action 2: Prepare a less concentrated solution that will remain stable at the storage temperature. | |
| Action 3: Incorporate co-solvents or solubilizers like SBE-β-CD into the formulation.[1] | |
| pH Shift | The pH of the solution may have changed over time (e.g., due to CO2 absorption from the air). |
| Action: Re-verify the pH of the solution and adjust if necessary. Use a buffer with sufficient buffering capacity. |
Problem 3: Low solubility even with pH and temperature adjustments.
| Possible Cause | Suggested Solution |
| Intrinsically Low Aqueous Solubility | The compound's inherent properties limit its solubility in a purely aqueous system. |
| Action: Utilize a co-solvent system. Prepare a high-concentration stock in DMSO and dilute it into your aqueous medium, ensuring the final DMSO concentration is compatible with your experiment.[1][6] |
Data Presentation: Solubility & Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 196.16 g/mol | [8] |
| Predicted Water Solubility | 8.69 mg/mL (ALOGPS) | [3][4] |
| Solubility in DMSO | 5 mg/mL (with heat/sonication) | [1][6] |
| Solubility in 1M NH4OH | 50 mg/mL | |
| Predicted pKa (Strongest Acidic) | 7.74 | [3][4] |
| Melting Point | ≥300 °C | [7][9] |
Experimental Protocols
Protocol 1: Preparation of an Alkaline Aqueous Solution
This protocol is suitable for applications where an alkaline pH is acceptable.
-
Weigh the desired amount of this compound powder.
-
Add a small amount of deionized water to create a slurry.
-
Slowly add a base (e.g., 1 M NaOH or 1 M NH4OH) dropwise while stirring until the solid completely dissolves.[5][7]
-
Use a pH meter to adjust the solution to the desired final pH (e.g., pH 8.0-9.0).
-
Add buffer components and bring the solution to the final volume with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.
Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol is ideal for creating a concentrated stock for dilution into aqueous media.
-
Weigh the this compound powder in a sterile conical tube.
-
Add newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).[1]
-
Vortex the solution vigorously.
-
If solids remain, warm the tube to 37-60°C and sonicate in an ultrasonic bath until the solution is clear.[1][6]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hmdb.ca [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Showing Compound this compound (FDB022712) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS#:944-73-0 | Chemsrc [chemsrc.com]
- 8. This compound | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 944-73-0 [chemicalbook.com]
effects of freeze-thaw cycles on 1,3-Dimethyluric acid stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,3-Dimethyluric acid, specifically addressing the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for storing solutions of this compound?
A1: It is highly recommended to aliquot solutions of this compound into single-use volumes before freezing to avoid repeated freeze-thaw cycles. This practice minimizes the potential for degradation and ensures the integrity of your samples for downstream experiments.
Q2: At what temperatures should I store my this compound solutions?
A2: For long-term storage, it is advisable to keep solutions at -80°C. For short-term storage, -20°C is generally acceptable. Always refer to the manufacturer's instructions for specific storage recommendations for your product.
Q3: How many freeze-thaw cycles can a solution of a similar compound, uric acid, tolerate?
A3: Studies on uric acid, a structurally related compound, have shown that its concentration in serum remains stable for up to six freeze-thaw cycles.[1] However, it is crucial to note that stability can be matrix-dependent, and these findings may not be directly transferable to this compound in different solvents or formulations.
Q4: What are the potential consequences of subjecting this compound solutions to multiple freeze-thaw cycles?
A4: Repeated freeze-thaw cycles can lead to a decrease in the effective concentration of this compound.[2] This can occur through several mechanisms, including:
-
Degradation: The physical stress of ice crystal formation and changes in solute concentration during freezing can lead to the chemical breakdown of the molecule.
-
Precipitation: Changes in solubility at lower temperatures and increased solute concentration in the unfrozen liquid phase can cause the compound to precipitate out of solution. Upon thawing, it may not fully redissolve, leading to a lower effective concentration.
Q5: Are there any visual indicators of this compound degradation or precipitation after a freeze-thaw cycle?
A5: While not always present, you may observe cloudiness or visible particulate matter in the solution upon thawing, which could indicate precipitation. However, chemical degradation may not always have a visual indicator, making analytical testing essential to confirm stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the stability of this compound after freeze-thaw cycles.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected results in bioassays. | Degradation or precipitation of this compound due to multiple freeze-thaw cycles, leading to a lower effective concentration. | 1. Prepare fresh aliquots of this compound from a stock that has not undergone freeze-thaw cycles. 2. Perform a stability study to determine the acceptable number of freeze-thaw cycles for your specific experimental conditions (see Experimental Protocol below). 3. Always use freshly prepared solutions or properly stored single-use aliquots for critical experiments. |
| High variability between replicate samples. | Inconsistent thawing procedures or partial precipitation of the compound. | 1. Ensure a consistent and complete thawing process for all samples. Thawing on a benchtop with gentle agitation is a common practice.[3] 2. Vortex the sample gently after thawing to ensure homogeneity before use. 3. Visually inspect for any precipitate before use. If observed, attempt to redissolve by gentle warming or sonication, but be aware that this may not fully recover the original concentration. |
| Unexpected peaks or altered retention times in HPLC analysis. | Degradation of this compound into other compounds. | 1. Analyze a freshly prepared standard of this compound to confirm the expected retention time. 2. If new peaks are observed, it may indicate the presence of degradation products. 3. Review the sample handling and storage history to identify potential causes of degradation. |
| Clogged HPLC column or high backpressure. | Precipitation of this compound in the sample or mobile phase. | 1. Filter your sample through a 0.22 µm syringe filter before injecting it into the HPLC system. 2. Ensure that the sample solvent is compatible with the mobile phase to prevent precipitation upon injection. 3. If the problem persists, flush the column with a strong solvent to remove any precipitated material. |
Data on Freeze-Thaw Stability of Structurally Related Uric Acid
Due to the lack of publicly available quantitative data specifically for this compound, the following table presents data for the stability of a structurally similar compound, uric acid, in serum after multiple freeze-thaw cycles. This information is intended to be illustrative of the potential effects of freeze-thaw cycles on purine derivatives.
| Number of Freeze-Thaw Cycles | Mean Concentration (µmol/L) | Percent Change from Baseline | Statistical Significance (p-value) |
| 0 (Baseline) | 286 ± 82 | 0% | - |
| 1 | 300 ± 84 | +4.9% | 0.415 |
| 2 | 302 ± 85 | +5.6% | 0.354 |
| 3 | 315 ± 89 | +10.1% | 0.095 |
| 4 | 317 ± 89 | +10.8% | 0.071 |
| 5 | 319 ± 89 | +11.5% | 0.057 |
| 6 | 318 ± 90 | +11.2% | 0.069 |
Data adapted from a study on the stability of serum biomarkers.[1] The study concluded that the serum level of uric acid was stable and remained unchanged during all six freeze-thaw cycles, as the changes were not statistically significant.
Experimental Protocols
Protocol for Freeze-Thaw Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or formulation after repeated freeze-thaw cycles.
1. Materials and Equipment:
-
This compound
-
Appropriate solvent (e.g., DMSO, PBS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cryovials or other suitable storage containers
-
-20°C and/or -80°C freezer
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase reagents
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Aliquoting: Aliquot the stock solution into multiple cryovials, ensuring each vial contains enough volume for a single analysis.
-
Initial Analysis (Time 0): Immediately after preparation, analyze a set of aliquots (n=3) using a validated HPLC method to determine the initial concentration. This will serve as the baseline (T0).
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a freezer at the desired temperature (e.g., -20°C or -80°C) for at least 12-24 hours.
-
Thaw the samples to room temperature. A common method is to let them stand on the benchtop, followed by gentle vortexing to ensure homogeneity.[3]
-
This completes one freeze-thaw cycle.
-
-
Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, remove a set of aliquots (n=3) and analyze them using the same HPLC method.
-
Data Analysis: Calculate the mean concentration of this compound at each time point. Compare the results to the initial concentration to determine the percentage of degradation.
3. Acceptance Criteria:
The stability of the compound is typically considered acceptable if the mean concentration at each time point is within a predefined percentage of the initial concentration (e.g., ±10%).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathway for uric acid derivatives.
References
Technical Support Center: Experimental Design Optimization for Metabolic Pathway Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for metabolic pathway analysis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
High Variability in Technical Replicates
Question: I am observing high variability between my technical replicates in my metabolomics data. What are the potential causes and how can I troubleshoot this?
Answer:
Potential Causes & Solutions:
| Category | Potential Cause | Troubleshooting Steps |
| Sample Preparation | Inconsistent quenching of metabolic activity. | Ensure rapid and consistent quenching for all samples. Use pre-chilled quenching solutions and minimize the time between sample harvesting and quenching.[1][2] For adherent cells, aspiration of media and addition of cold solvent should be as quick as possible. For suspension cells, rapid filtration or centrifugation is key. |
| Incomplete or variable metabolite extraction. | Optimize your extraction protocol. Ensure the extraction solvent volume is sufficient for the sample amount. Vortex or sonicate samples consistently to ensure thorough extraction. Consider performing sequential extractions. | |
| Introduction of contaminants. | Use high-purity solvents and reagents. Pre-wash all collection tubes and pipette tips. Be mindful of potential leachates from plasticware. | |
| Analytical | Inconsistent injection volume. | Calibrate your autosampler regularly. Ensure there are no air bubbles in the sample syringe. |
| Column degradation or fouling. | Monitor column performance (peak shape, retention time stability). Implement a regular column washing and regeneration protocol. Replace the column if performance degrades significantly. | |
| Mass spectrometer signal drift. | Allow the instrument to stabilize before starting the analytical run. Use a system suitability test to monitor instrument performance throughout the run. Employ quality control (QC) samples to monitor and correct for signal drift.[3][4] | |
| Data Processing | Inconsistent peak integration. | Manually review and correct peak integrations where necessary. Optimize peak picking and integration parameters in your data processing software. |
| Inappropriate data normalization. | Select a normalization method appropriate for your data.[5][6] Evaluate different normalization strategies (e.g., by internal standards, by total ion current, by median intensity) to see which one reduces the coefficient of variation (%CV) in your QC samples most effectively. |
Workflow for Troubleshooting High Replicate Variability:
Issues in 13C Metabolic Flux Analysis (13C-MFA)
Question: I am encountering errors during the flux estimation step in my 13C-MFA analysis using INCA/Metran. What are some common issues and how can I resolve them?
Answer:
Flux estimation is a critical step in 13C-MFA and can be prone to errors. Here are some common issues and their solutions for INCA and Metran software:
| Software | Error/Issue | Potential Cause | Solution |
| INCA | Infinite Sum-of-Squared Residuals (SSR) value | A common cause is setting the standard error of an experimental measurement to zero.[2] | Ensure that all experimental measurements have a non-zero standard error. The objective function is weighted by the inverse of the standard error, leading to an infinite value if the error is zero. |
| Flux estimation terminates early | This can also be caused by an infinite SSR value. | Review your experimental data input to ensure all standard errors are correctly specified.[2] | |
| Model is not well-determined | The experimental data may not be sufficient to uniquely determine all the fluxes in your model. | Consider adding more labeling data from different tracers or measuring the labeling patterns of more metabolites. Perform a flux identifiability analysis to determine which fluxes are not well-constrained. | |
| Metran | Non-convergence of the optimization algorithm | The initial flux values may be far from the optimal solution, or the model may be over-parameterized.[3] | Restart the flux estimation with different random initial values for the fluxes. It is recommended to perform at least 10 restarts to increase the chances of finding the global optimum.[3] Simplify your metabolic network model if it is too complex for the available data. |
| Poor goodness-of-fit | The metabolic network model may not accurately represent the biological system. | Re-evaluate the assumptions in your model, such as reaction reversibility and cofactor balancing. Ensure that all major metabolic pathways are included. |
Logical Flow for Troubleshooting 13C-MFA Flux Estimation:
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions related to experimental design for metabolic pathway analysis.
Data Normalization
Question: What is the best method for normalizing my metabolomics data?
Answer:
There is no single "best" method for data normalization, as the optimal approach depends on the specific characteristics of your dataset and the experimental design.[7][8] The goal of normalization is to remove unwanted systematic variation while preserving true biological differences. Here is a comparison of some commonly used normalization methods:
| Normalization Method | Principle | Advantages | Disadvantages | When to Use |
| Internal Standard (IS) Normalization | Divides the intensity of each metabolite by the intensity of one or more co-analyzed internal standards. | Corrects for variations in sample preparation, injection volume, and instrument response. | Requires the selection of appropriate internal standards that are not naturally present in the samples and behave similarly to the analytes of interest. | Considered the gold standard when suitable internal standards are available. |
| Total Ion Current (TIC) Normalization | Divides the intensity of each metabolite by the sum of all metabolite intensities in that sample. | Simple to implement and can correct for differences in sample loading. | Assumes that the majority of metabolites do not change between samples, which may not be true in all cases. Can be biased by a few highly abundant metabolites.[9] | Useful for initial data exploration but should be used with caution. |
| Median Normalization | Divides the intensity of each metabolite by the median intensity of all metabolites in that sample. | More robust to outliers than TIC normalization. | Similar to TIC, it assumes that the majority of metabolite levels are constant across samples.[10] | A good alternative to TIC normalization, especially when outliers are present. |
| Quantile Normalization | Aligns the distribution of metabolite intensities across all samples. | Effective at removing systematic technical variation. | Can potentially remove true biological variation if the underlying distributions are different between sample groups. | Often used in large-scale studies where technical variation is a major concern. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of the metabolite intensities of a reference spectrum (e.g., the median spectrum of all samples). | Robust to changes in a moderate number of metabolites. | Requires a reference spectrum, which can be difficult to define in some experimental designs. | Well-suited for studies where a significant portion of the metabolome is expected to change. |
Recommendation: It is often advisable to test several normalization methods and evaluate their performance by assessing the reduction in the coefficient of variation (%CV) of quality control (QC) samples and by visualizing the data using principal component analysis (PCA) plots.[11]
Kinetic Modeling
Question: I am new to kinetic modeling. What are the basic steps to build a simple kinetic model of a metabolic pathway?
Answer:
Building a kinetic model involves creating a mathematical representation of a metabolic pathway that can simulate its dynamic behavior over time. Here is a simplified step-by-step guide for beginners:
Step-by-Step Guide to Building a Simple Kinetic Model:
-
Define the Model Scope and Gather Information:
-
Clearly define the biological question you want to answer with your model.
-
Identify the key metabolites and reactions in the pathway of interest.
-
Gather existing knowledge about the pathway, including reaction stoichiometry, enzyme kinetics, and regulatory interactions from literature and databases.[5]
-
-
Construct the Reaction Network:
-
Represent the pathway as a set of biochemical reactions.
-
Define the stoichiometry of each reaction (i.e., the number of molecules of each reactant and product).
-
-
Choose Kinetic Rate Laws:
-
For each reaction, select an appropriate mathematical equation (rate law) to describe its rate.
-
Commonly used rate laws include:
-
Mass Action Kinetics: For simple, non-catalyzed reactions.
-
Michaelis-Menten Kinetics: For enzyme-catalyzed reactions with a single substrate.
-
More Complex Rate Laws: To account for inhibition, activation, and multiple substrates.
-
-
-
Parameter Estimation:
-
The kinetic rate laws will contain parameters (e.g., Vmax, Km, Ki).
-
These parameters need to be assigned values based on:
-
-
Model Simulation and Analysis:
Workflow for Building a Kinetic Model:
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol for Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity and efficiently extract a broad range of metabolites from adherent mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water (v/v), pre-chilled to -80°C
-
Extraction solvent: 80% methanol in water (v/v), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Media Removal: Aspirate the culture medium from the plate as quickly as possible.
-
Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.
-
Quenching: Add 1 mL of -80°C quenching solution to each well (for a 6-well plate). Place the plate on dry ice for 10 minutes to ensure complete quenching of metabolic activity.[1]
-
Cell Lysis and Collection:
-
Scrape the cells from the plate using a cell scraper in the presence of the quenching solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate the tubes at -20°C for 1 hour to allow for protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Experimental Workflow for Metabolite Extraction:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformatics.babraham.ac.uk [bioinformatics.babraham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. How to Model Metabolic Reaction Networks with COMSOL® | COMSOL Blog [comsol.com]
- 9. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 10. osti.gov [osti.gov]
- 11. CellDesigner Help [celldesigner.org]
- 12. Parameter estimation of kinetic models from metabolic profiles: two-phase dynamic decoupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parameter Estimation and Identifiability in Kinetic Flux Profiling Models of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. team.inria.fr [team.inria.fr]
- 16. Introduction to kinetic modelling and COPASI | Mathematics of life materials [ebi.ac.uk]
Validation & Comparative
Validating 1,3-Dimethyluric Acid as a Biomarker for CYP1A2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-dimethyluric acid and other established biomarkers for assessing Cytochrome P450 1A2 (CYP1A2) enzyme activity. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key metabolic and experimental pathways to aid researchers in selecting the most appropriate biomarker for their studies.
Introduction to CYP1A2 and the Role of Biomarkers
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily located in the liver that is responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds. The activity of CYP1A2 exhibits significant inter-individual variability due to genetic polymorphisms, environmental factors such as smoking, and the influence of inducers and inhibitors. This variability can lead to unpredictable drug responses and toxicities. Consequently, accurate and reliable biomarkers are essential for phenotyping CYP1A2 activity to optimize drug therapy and assess disease risk.
Caffeine, a widely consumed stimulant, is a well-established and safe probe drug for assessing CYP1A2 activity.[1] Its complex metabolism, primarily initiated by CYP1A2, results in various metabolites that can be measured in biological fluids to determine enzyme activity.
Comparison of Caffeine-Derived Biomarkers for CYP1A2 Activity
The most common approach to CYP1A2 phenotyping involves the administration of a known dose of caffeine followed by the measurement of the metabolic ratio (MR) of a specific metabolite to the parent caffeine or another metabolite in plasma, saliva, or urine. This section compares this compound with other prominent caffeine metabolites used as CYP1A2 biomarkers.
Quantitative Performance Data
The following table summarizes the performance of various caffeine metabolic ratios as biomarkers for CYP1A2 activity. The paraxanthine/caffeine ratio in plasma or saliva is the most extensively validated and is often considered the gold standard among non-invasive methods.
| Biomarker (Metabolic Ratio) | Matrix | Correlation with Caffeine Clearance (r) | Key Advantages | Key Disadvantages |
| Paraxanthine / Caffeine | Plasma, Saliva | > 0.85[2] | High correlation with systemic caffeine clearance, well-validated, minimally invasive (saliva). | Requires timed blood or saliva collection (typically 4-6 hours post-dose). |
| (AFMU + 1U + 1X) / 17U | Urine | Good | Non-invasive, reflects a significant portion of caffeine metabolism. | Can be influenced by urine flow rate and other enzymes; less direct measure of CYP1A2 activity compared to plasma ratios.[3] |
| This compound | Urine | Limited direct validation data available. | Non-invasive. | Not a primary metabolite of CYP1A2; its formation is downstream and may be influenced by other enzymes. Limited data on its performance as a standalone CYP1A2 biomarker. |
| Other Urinary Ratios | Urine | Variable | Non-invasive. | Often show poor correlation with systemic caffeine clearance due to the complexity of renal excretion and the involvement of multiple enzymes in metabolite formation.[4] |
AFMU: 5-acetylamino-6-formylamino-3-methyluracil, 1U: 1-methyluric acid, 1X: 1-methylxanthine, 17U: 1,7-dimethyluric acid
Alternative Approaches: Endogenous Biomarkers
Recent research has focused on identifying endogenous biomarkers that can reflect CYP1A2 activity without the need for administering a probe drug. One study in rats identified a significant correlation between the serum ratio of phenylalanine to tyrosine and hepatic CYP1A2 activity and gene expression.[5][6] This metabolomics-based approach offers a promising, non-invasive alternative, although further validation in humans is required.
Experimental Protocols
A detailed protocol for the determination of caffeine and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a synthesized representation based on methodologies described in the scientific literature.[2][7][8]
Protocol: Quantification of Caffeine and Metabolites in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., isotope-labeled caffeine and paraxanthine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate caffeine and its metabolites (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Caffeine: Q1 195.1 -> Q3 138.1
-
Paraxanthine: Q1 181.1 -> Q3 124.1
-
This compound: Q1 197.1 -> Q3 140.1
-
(Note: Specific transitions should be optimized for the instrument used).
-
-
3. Data Analysis
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the analyte/internal standard peak area ratio.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of each analyte in the plasma samples from the calibration curve.
-
Calculate the desired metabolic ratios.
Visualizing the Pathways and Workflows
Caffeine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of caffeine, highlighting the central role of CYP1A2 in the formation of its major metabolites.
Caption: Primary metabolic pathways of caffeine.
Experimental Workflow for CYP1A2 Biomarker Validation
This diagram outlines the typical workflow for validating a new biomarker for CYP1A2 activity.
Caption: Experimental workflow for CYP1A2 biomarker validation.
Conclusion
While this compound is a metabolite of caffeine, its utility as a direct and reliable biomarker for CYP1A2 activity is not as well-established as other metabolic ratios. The formation of this compound occurs downstream in the metabolic cascade and can be influenced by other enzymes, potentially confounding its interpretation as a specific CYP1A2 marker.
For robust and validated assessment of CYP1A2 activity, the paraxanthine/caffeine ratio in plasma or saliva remains the recommended biomarker due to its strong correlation with systemic caffeine clearance and extensive validation in numerous studies. Urinary metabolite ratios, including those involving this compound, can provide non-invasive estimations but should be interpreted with caution due to potential confounding factors.
Future research into endogenous biomarkers, such as the phenylalanine/tyrosine ratio, may offer promising alternatives that circumvent the need for probe drug administration. Researchers should carefully consider the advantages and limitations of each biomarker when designing studies to assess CYP1A2 activity.
References
- 1. Phenotypic polymorphism and gender-related differences of CYP1A2 activity in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarker Discovery for Cytochrome P450 1A2 Activity Assessment in Rats, Based on Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarker Discovery for Cytochrome P450 1A2 Activity Assessment in Rats, Based on Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Dimethyluric Acid and 1,7-Dimethyluric Acid: A Guide for Researchers
This guide provides a comprehensive comparative analysis of two key metabolites of methylxanthines, 1,3-Dimethyluric Acid and 1,7-Dimethyluric Acid. As isomers with distinct metabolic origins and potential biological activities, a clear understanding of their similarities and differences is crucial for researchers in pharmacology, toxicology, and drug development. This document summarizes their physicochemical properties, metabolic pathways, and biological effects, supported by available experimental data and detailed protocols.
Physicochemical Properties
Both this compound and 1,7-Dimethyluric Acid share the same molecular formula and weight, but their structural differences, specifically the placement of methyl groups on the uric acid backbone, can influence their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | 1,7-Dimethyluric Acid |
| Molecular Formula | C₇H₈N₄O₃[1] | C₇H₈N₄O₃[2] |
| Molecular Weight | 196.16 g/mol [1] | 196.16 g/mol [2] |
| CAS Number | 944-73-0[1] | 33868-03-0[2] |
| Melting Point | ≥300 °C[3] | Data not readily available |
| Solubility | Slightly soluble in DMSO.[4] | Data not readily available |
| pKa (predicted) | Data not readily available | Data not readily available |
| LogP (predicted) | -0.5[1] | -0.2[2] |
Metabolic Pathways and Bioformation
This compound and 1,7-Dimethyluric Acid are primary metabolites of the widely consumed methylxanthines, theophylline and caffeine. Their formation is catalyzed by specific cytochrome P450 (CYP) enzymes, highlighting distinct metabolic routes.
This compound is a major metabolite of theophylline . Its formation is primarily mediated by the enzymes CYP1A2 and CYP2E1 through 8-hydroxylation.[5]
1,7-Dimethyluric Acid is a significant metabolite of paraxanthine , which itself is the primary metabolite of caffeine in humans. The conversion of paraxanthine to 1,7-Dimethyluric Acid is also catalyzed by CYP1A2 , with potential involvement of CYP2A6 .
The metabolic pathways leading to the formation of these two isomers are depicted in the following diagram:
Comparative Biological Activities
While direct comparative studies on the biological activities of this compound and 1,7-Dimethyluric Acid are limited, research on methylxanthines and their metabolites suggests potential roles in various physiological processes.
Antioxidant Activity
Methyluric acids, as derivatives of uric acid, are known to possess antioxidant properties. They can act as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Theoretical studies suggest that 1-methyluric acid, a related compound, is a potent scavenger of hydroxyl (•OH) and methoxy (•OCH₃) radicals.[6]
Experimental Protocol: Hydroxyl Radical Scavenging Activity Assay
This protocol is a common method to assess the hydroxyl radical scavenging capacity of a compound.
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
FeSO₄ (1.5 mM)
-
EDTA (1.5 mM)
-
Salicylic acid (20 mM)
-
H₂O₂ (30%)
-
Test compounds (this compound and 1,7-Dimethyluric Acid) dissolved in a suitable solvent.
-
-
Procedure:
-
In a reaction tube, mix 1 mL of phosphate buffer, 0.5 mL of FeSO₄, 0.5 mL of EDTA, and 0.5 mL of salicylic acid.
-
Add 1 mL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 0.5 mL of H₂O₂.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the resulting solution at 510 nm.
-
The hydroxyl radical scavenging activity is calculated as: % Scavenging = [1 - (A_sample - A_sample_control) / A_blank] x 100 where A_sample is the absorbance of the sample with H₂O₂, A_sample_control is the absorbance of the sample without H₂O₂, and A_blank is the absorbance of the reaction mixture without the test compound.
-
Enzyme Inhibition
Methylxanthines are well-known inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting PDEs, methylxanthines can increase intracellular levels of these second messengers, leading to various physiological effects. The inhibitory potential of 1,3- and 1,7-dimethyluric acid on specific PDE isoforms warrants further investigation.
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of compounds on PDE activity.
-
Reagents:
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
PDE enzyme (specific isoform of interest)
-
cGMP or cAMP substrate
-
5'-Nucleotidase
-
Malachite green reagent
-
Test compounds (this compound and 1,7-Dimethyluric Acid)
-
-
Procedure:
-
Pre-incubate the PDE enzyme with various concentrations of the test compound in the assay buffer for 15 minutes at 30°C.
-
Initiate the reaction by adding the cGMP or cAMP substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stopping reagent (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase to convert the resulting GMP or AMP to guanosine/adenosine and inorganic phosphate (Pi).
-
Quantify the amount of Pi released using the malachite green reagent by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. IC₅₀ values can be determined from the dose-response curves.
-
References
- 1. This compound | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-Dimethyluric Acid | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 944-73-0 [chemicalbook.com]
- 4. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Renal Clearance of 1,3-Dimethyluric Acid and Theophylline
A deep dive into the renal handling of theophylline and its primary metabolite, 1,3-dimethyluric acid, reveals distinct differences in their clearance mechanisms. This guide provides a comprehensive comparison of their renal clearance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases, is extensively metabolized in the liver, with its metabolites primarily excreted by the kidneys. A major metabolite is this compound. Understanding the renal clearance of both the parent drug and its metabolite is crucial for predicting their accumulation and potential toxicity, especially in patients with impaired renal function.
Quantitative Comparison of Renal Clearance
Experimental data from studies in both humans and rats demonstrate a significant disparity in the renal clearance of theophylline and this compound. The renal clearance of this compound is substantially higher than that of theophylline, indicating different primary mechanisms of renal excretion.
| Compound | Species | Renal Clearance Value | Key Observations |
| Theophylline | Human | Decreases from 8.50 ± 2.20 to 2.76 ± 1.13 ml/min/m² over 8 hours[1] | Highly dependent on urine flow rate. Clearance is significantly lower than the glomerular filtration rate (GFR), suggesting net tubular reabsorption[1][2][3]. |
| This compound | Human | 22.6 ± 1.6 L/hr[2] | Clearance far exceeds GFR, indicating predominant tubular secretion[2][3]. |
| Theophylline | Rat | Much smaller than GFR[3] | Suggests profound tubular reabsorption[3]. |
| This compound | Rat | Far exceeds GFR[3] | Indicates that tubular secretion is the major elimination pathway[3]. |
Renal Handling Mechanisms: A Tale of Two Pathways
The significant difference in the renal clearance of theophylline and this compound stems from their distinct interactions with the functional units of the kidney, the nephrons.
Theophylline undergoes glomerular filtration, but its subsequent journey through the renal tubules is dominated by extensive reabsorption . This reabsorption process returns a significant portion of the filtered theophylline back into the bloodstream, resulting in a renal clearance rate that is considerably lower than the glomerular filtration rate (GFR). The dependence of its clearance on urine flow further supports the role of passive reabsorption; higher urine flow reduces the time available for reabsorption, thus increasing clearance[1][3].
In stark contrast, This compound is not only filtered at the glomerulus but is also actively secreted into the tubular fluid by organic anion transporters (OATs). This active secretion is a highly efficient process that removes the metabolite from the peritubular capillaries and transports it into the renal tubules for excretion. The renal clearance of this compound, therefore, far surpasses the GFR, highlighting tubular secretion as its primary elimination route[3]. The administration of probenecid, a known inhibitor of OATs, has been shown to significantly reduce the renal clearance of this compound, further confirming its reliance on this active transport mechanism[3]. Interestingly, probenecid does not affect the renal clearance of theophylline, indicating that they do not share the same secretory pathway[3].
Experimental Protocols
The determination of renal clearance is a fundamental pharmacokinetic study. Below is a detailed methodology for a key experiment to compare the renal clearance of theophylline and this compound in a controlled setting.
In Vivo Renal Clearance Study in a Rat Model
This protocol describes an in vivo experiment to determine and compare the renal clearance of theophylline and this compound in rats, a commonly used preclinical model.
1. Animal Preparation:
- Male Sprague-Dawley rats (250-300g) are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- On the day of the experiment, rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).
- The jugular vein is cannulated for intravenous administration of the compounds and infusion of saline.
- The carotid artery is cannulated for blood sampling.
- The bladder is cannulated for urine collection.
2. Glomerular Filtration Rate (GFR) Measurement:
- A continuous intravenous infusion of a GFR marker, such as inulin, is administered to maintain a constant plasma concentration.
- After an equilibration period, timed blood and urine samples are collected to determine the clearance of inulin, which is equivalent to the GFR.
3. Administration of Test Compounds:
- A bolus intravenous dose of theophylline is administered.
- Alternatively, separate groups of rats can be administered with either theophylline or this compound to study their clearance independently.
4. Sample Collection:
- Blood samples are collected from the carotid artery at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after drug administration.
- Urine is collected continuously over timed intervals (e.g., 0-30, 30-60, 60-90, and 90-120 minutes). The volume of urine collected in each interval is recorded.
5. Sample Analysis:
- Plasma is separated from blood samples by centrifugation.
- The concentrations of theophylline, this compound, and the GFR marker (inulin) in plasma and urine samples are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Calculation of Renal Clearance:
- The renal clearance (CLr) of each compound is calculated for each collection interval using the following formula: CLr = (Cu * V) / Cp Where:
- Cu is the concentration of the compound in urine.
- V is the urine flow rate (urine volume/time).
- Cp is the plasma concentration of the compound at the midpoint of the urine collection interval.
7. Data Analysis:
- The renal clearance values for theophylline and this compound are compared.
- The clearance of each compound is also compared to the GFR (inulin clearance) to determine the net mechanism of renal handling (i.e., net reabsorption if CLr < GFR; net secretion if CLr > GFR).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of renal clearance.
Caption: Workflow for determining renal clearance in a rat model.
Signaling Pathways and Logical Relationships
The renal handling of a drug is a multi-step process involving filtration, secretion, and reabsorption. The net renal clearance is a result of the interplay between these pathways.
Caption: Contrasting renal clearance pathways of the two compounds.
References
Assessing the Cross-Reactivity of 1,3-Dimethyluric Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 1,3-Dimethyluric acid in common immunoassays, particularly those for theophylline and caffeine. Understanding the specificity of these assays is critical for accurate quantification of target analytes in research and clinical settings, especially when monitoring drug metabolism and pharmacokinetics. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid in the assessment and mitigation of potential cross-reactivity.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a metabolite of both theophylline, a bronchodilator, and caffeine, a widely consumed stimulant.[1] Due to its structural similarity to these parent compounds and other related methylxanthines, this compound can interfere with immunoassays designed to detect theophylline and caffeine. This cross-reactivity can lead to inaccurate measurements, potentially impacting clinical decisions and research outcomes. Immunoassays, which rely on the specific binding of antibodies to antigens, are susceptible to interference from structurally related molecules. The degree of cross-reactivity is a critical parameter for assay validation and is typically expressed as the percentage of the cross-reacting analyte required to produce the same signal as the target analyte.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of this compound and other relevant compounds in commercially available theophylline and caffeine immunoassays. This data is essential for researchers to anticipate potential interferences and select the most appropriate assay for their needs.
Table 1: Cross-Reactivity in a Theophylline Immunoassay ("Nanopia TDM Theophylline")
| Substance | Concentration Tested (µg/mL) | Cross-reactivity (%) |
| This compound | 200 | 2.29 |
| 1,3,7-Trimethyluric acid | 1000 | 0.02 |
| 1,7-Dimethyluric acid | 200 | 0.45 |
| 3-Methylxanthine | 1000 | 0.01 |
| 1-Methylxanthine | 1000 | < 0.01 |
| Theobromine | 1000 | < 0.01 |
| Caffeine | 1000 | 0.03 |
| Xanthine | 1000 | < 0.01 |
Data sourced from the Nanopia TDM Theophylline package insert.
Table 2: Cross-Reactivity in a Caffeine Immunoassay
| Substance | Cross-reactivity (%) |
| This compound | Data not available |
| 1,7-Dimethylxanthine (Paraxanthine) | 60 |
| Theophylline | 5 |
| 1-Methyluric acid | < 0.1 |
| Xanthine | < 0.1 |
Data for Paraxanthine, Theophylline, 1-Methyluric acid, and Xanthine sourced from a caffeine ELISA package insert.[2] Specific cross-reactivity data for this compound in a caffeine immunoassay was not identified in the reviewed literature.
Experimental Protocols
A detailed understanding of the methodology used to determine cross-reactivity is crucial for interpreting results and for researchers who may need to validate assays in their own laboratories. The following is a generalized protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Determination of Cross-Reactivity by Competitive ELISA
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants, which is then used to calculate the percent cross-reactivity.
1. Reagent Preparation:
-
Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer: (e.g., Phosphate Buffered Saline with 0.05% Tween-20 (PBST), pH 7.4).
-
Blocking Buffer: (e.g., 1% Bovine Serum Albumin (BSA) in PBST).
-
Assay Buffer: (e.g., 0.1% BSA in PBST).
-
Primary Antibody: Specific for the target analyte (e.g., anti-theophylline or anti-caffeine antibody), diluted in Assay Buffer to the optimal concentration.
-
Enzyme-Conjugated Antigen (Tracer): The target analyte conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), diluted in Assay Buffer.
-
Standard Solutions: Prepare serial dilutions of the target analyte (e.g., theophylline or caffeine) in Assay Buffer.
-
Test Compound Solutions: Prepare serial dilutions of the potential cross-reactants (e.g., this compound) in Assay Buffer.
-
Substrate Solution: (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: (e.g., 2 M Sulfuric Acid).
2. ELISA Plate Coating:
-
Coat the wells of a 96-well microplate with the capture antibody diluted in Coating Buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Add the Standard Solutions or Test Compound Solutions to the appropriate wells.
-
Immediately add the Enzyme-Conjugated Antigen (Tracer) to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the free analyte and the tracer to compete for binding to the immobilized antibody.
5. Detection:
-
Wash the plate five times with Wash Buffer.
-
Add the Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
6. Signal Measurement:
-
Add Stop Solution to each well to stop the enzymatic reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the standard and the test compounds.
-
Determine the IC50 value for the target analyte and each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the relationships between the compounds and the experimental process, the following diagrams are provided.
References
A Comparative Evaluation of Analytical Methods for the Determination of Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyluric acids, metabolites of methylxanthines like caffeine and theophylline, is crucial in various fields, including clinical diagnostics, pharmacokinetic studies, and food science. A range of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for methyluric acid determination, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the most prevalent techniques used in methyluric acid analysis.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Analysis Time |
| HPLC-UV | Up to 5 ng/µL[1] | 0.1 ng/10 µL injection[1] | ~0.3 ng/10 µL injection (estimated) | 89 - 106%[1] | < 4.3% (Intra- & Inter-day)[1] | 15 - 40 min[1] |
| LC-MS/MS | Not explicitly stated, but typically wide | ≤25 nM[2] | Not explicitly stated, but typically low nM range | Not explicitly stated | < 6.5% (Intra-day), < 4.8% (Inter-day)[2] | ~11.5 min[2] |
| Capillary Electrophoresis (MEKC) | Not explicitly stated | Not explicitly stated for methyluric acid | Not explicitly stated for methyluric acid | Method dependent | Method dependent | Method dependent |
| GC-MS | Method dependent | Method dependent | Method dependent | Method dependent | Method dependent | > 30 min (including derivatization) |
| Electrochemical Sensors | 1.0 x 10⁻⁷ M - 1.0 x 10⁻⁵ M (for uric acid)[3] | 9.0 x 10⁻⁸ M (for uric acid)[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Minutes |
Note: Data for Capillary Electrophoresis, GC-MS, and Electrochemical Sensors for methyluric acid specifically are less consistently reported in comparative studies. The provided data for electrochemical sensors is for the related compound, uric acid, to give a general indication of the potential performance.
Methodology Overview and Experimental Protocols
A general workflow for the analysis of methyluric acid in biological samples involves sample preparation, chromatographic or electrophoretic separation, and detection.
Caption: A generalized workflow for the determination of methyluric acid in biological samples.
Detailed Experimental Protocols
Below are representative protocols for the key analytical methods discussed. These should be considered as templates and may require optimization for specific applications.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its robustness and cost-effectiveness.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the biological sample (e.g., urine, pre-treated serum).
-
Wash the cartridge with 1 mL of water.
-
Elute the methyluric acids with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Octylsilica C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. For example, starting with a mixture of 95:5 (v/v) 20 mM acetate buffer (pH 3.5) and methanol, changing to 30:70 over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 45 °C).[1]
-
Detection: UV detector set at approximately 280 nm.[1]
-
-
Quantification:
-
A calibration curve is constructed by injecting standards of known concentrations. The concentration of methyluric acid in the sample is determined by comparing its peak area to the calibration curve. An internal standard is recommended for improved accuracy.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex matrices.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., YMC-Pack C30, 50 x 2.1 mm, 3 µm).[4]
-
Mobile Phase: A gradient elution using 0.5% acetic acid in water (A) and acetonitrile (B) is common.[4]
-
Flow Rate: 200 µL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for each methyluric acid isomer need to be determined.
-
-
Quantification:
-
Quantification is typically performed using a stable isotope-labeled internal standard and a calibration curve.
-
3. Capillary Electrophoresis (Micellar Electrokinetic Chromatography - MEKC)
CE offers high separation efficiency and short analysis times. MEKC is a mode of CE that allows for the separation of neutral and charged analytes.
-
Sample Preparation:
-
Samples are typically diluted in the running buffer and filtered before injection.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d.).
-
Running Buffer: A buffer containing a surfactant above its critical micelle concentration (e.g., 50 mM sodium dodecyl sulfate (SDS) in a phosphate or borate buffer).
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at around 200-280 nm.
-
-
Quantification:
-
Similar to HPLC, quantification is based on peak areas relative to a calibration curve.
-
Method Selection Considerations
-
HPLC-UV is a reliable and cost-effective workhorse for routine analysis where high sensitivity is not a primary requirement. It is robust and widely available in most analytical laboratories.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as in clinical and toxicological studies where trace-level detection is necessary. The initial instrument cost is higher, but it often allows for simpler sample preparation.[2]
-
Capillary Electrophoresis (MEKC) provides an alternative with high separation efficiency and low sample and reagent consumption.[5][6] It can be particularly advantageous for the analysis of complex mixtures.
-
GC-MS is less commonly used for methyluric acids due to their low volatility, which necessitates a derivatization step to make them amenable to gas chromatography. This adds complexity to the sample preparation process.
-
Electrochemical Sensors offer the potential for rapid, portable, and low-cost analysis. However, the development of sensors with high selectivity for specific methyluric acids in complex biological matrices is an ongoing area of research. Their primary advantage lies in their potential for point-of-care and real-time monitoring applications.
References
- 1. researchgate.net [researchgate.net]
- 2. enghusen.dk [enghusen.dk]
- 3. A novel electrochemical biosensor for the detection of uric acid and adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Caffeine: A Comparative Analysis of 1,3-Dimethyluric Acid and Other Key Metabolites
A deep dive into the complex metabolic cascade of caffeine reveals a nuanced landscape of derivative compounds. While primary metabolites like paraxanthine dominate in plasma, a closer examination of downstream products such as 1,3-dimethyluric acid is crucial for a comprehensive understanding of caffeine's physiological impact and for the development of novel therapeutics. This guide provides a comparative analysis of this compound levels relative to other significant caffeine metabolites, supported by experimental data and detailed methodologies for their quantification.
Relative Abundance of Caffeine Metabolites: A Plasma and Urine Perspective
Caffeine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme. This process generates a series of dimethylxanthines, monomethylxanthines, and uric acid derivatives. The primary metabolic pathway, accounting for approximately 84% of caffeine breakdown, is the N-3 demethylation to paraxanthine.[1] Other initial demethylation reactions lead to the formation of theophylline and theobromine.
Subsequent metabolic steps involve the conversion of these primary metabolites into various uric acid compounds. Notably, this compound is a downstream metabolite, primarily arising from the metabolism of theophylline.
The following table summarizes the peak plasma concentrations of several key caffeine metabolites observed in healthy individuals after the consumption of a coffee beverage containing 70.69 mg of caffeine. Additionally, to provide context for the relative levels of this compound, median urinary concentrations from a large population study are included.
| Metabolite | Peak Plasma Concentration (Cmax, µM)[1] | Median Urine Concentration (µmol/L) |
| Caffeine | 10.50 | 3.08 |
| Paraxanthine | 3.36 | 16.10 |
| 1-Methyluric Acid | 1.44 | 56.85 |
| 1-Methylxanthine | 1.27 | 26.30 |
| Theophylline | Not Reported in this plasma study | 1.65 |
| Theobromine | Not Reported in this plasma study | 13.45 |
| This compound | Not Reported in this plasma study | 6.28 |
Plasma data from Suárez-Pereira et al. (2018) following consumption of a coffee product containing 70.69 mg of caffeine.[1] Urine data from Rybak et al. representing median concentrations in a large US population sample.
Visualizing the Metabolic Journey of Caffeine
The intricate process of caffeine metabolism can be visualized as a multi-step signaling pathway. The following diagram, generated using the DOT language, illustrates the key enzymatic conversions and the relationships between caffeine and its major metabolites.
Caption: Metabolic pathway of caffeine leading to its primary and secondary metabolites.
Experimental Protocols for Metabolite Quantification
The accurate quantification of caffeine and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the precise measurement of each compound.
Key Experiment: Simultaneous Quantification of Caffeine and its Primary Metabolites in Human Plasma
This section details a representative LC-MS/MS protocol adapted from established methodologies for the analysis of caffeine, paraxanthine, theophylline, and theobromine in human plasma.[2][3]
1. Sample Preparation:
-
A small volume of human plasma (e.g., 30 µL) is aliquoted.
-
Protein precipitation is performed by adding a solution of methanol containing an internal standard (e.g., isotopically labeled caffeine and paraxanthine).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with two solvents is employed.
-
Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Solvent B: Methanol or acetonitrile with a small percentage of formic acid.
-
-
Gradient Program: A typical gradient starts with a high percentage of Solvent A, which is gradually decreased as the percentage of Solvent B increases over the course of the run. This allows for the separation of the different metabolites based on their polarity.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion that is generated through collision-induced dissociation. This highly specific detection method minimizes interference from other compounds in the matrix.
-
Data Analysis: The peak areas of the analytes are compared to the peak areas of their corresponding internal standards to calculate the concentration of each metabolite in the plasma sample. Calibration curves are generated using standards of known concentrations to ensure accurate quantification.
This guide provides a foundational understanding of the relative levels of this compound in comparison to other caffeine metabolites. The provided experimental framework serves as a starting point for researchers aiming to quantify these compounds in their own studies. Further research focusing on the simultaneous quantification of a broader range of caffeine metabolites, including the various uric acid derivatives in plasma, will be invaluable for a more complete picture of caffeine's metabolic fate and its implications for human health.
References
- 1. Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation of Serum 1,3-Dimethyluric Acid with Theophylline Dosage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Theophylline, a methylxanthine drug historically used in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), requires careful therapeutic drug monitoring due to its narrow therapeutic index.[1][2] Variations in its metabolism can lead to toxic serum concentrations or sub-therapeutic levels.[1] A primary metabolite, 1,3-dimethyluric acid (DMU), has emerged as a key biomarker for assessing theophylline's metabolic rate, offering a more individualized approach to dosage adjustments. This guide provides a comprehensive comparison of methodologies for correlating serum DMU concentrations with theophylline dosage, supported by experimental data and protocols.
Theophylline Metabolism and the Significance of this compound
Theophylline is extensively metabolized in the liver, with approximately 90% of the drug being converted before excretion.[3] The primary metabolic pathway, accounting for 60-80% of theophylline elimination, is the 8-hydroxylation to this compound.[3] Other routes include N-demethylation to 1-methylxanthine and 3-methylxanthine.[3]
The ratio of serum this compound to theophylline (DMU/TP) has been identified as a reliable indicator of an individual's theophylline metabolic capacity.[4][5][6] This ratio can be influenced by various factors, including age and smoking status, which are known to alter the activity of cytochrome P450 enzymes responsible for theophylline metabolism.[4][5]
Quantitative Correlation Data
Studies have demonstrated a strong positive correlation between serum theophylline and this compound concentrations. This relationship forms the basis for using the DMU/TP ratio as a predictive tool for individualizing theophylline therapy.
| Parameter | Value | Population | Reference |
| Correlation Coefficient (r) | 0.670 | 52 asthma patients | [5] |
| Typical DMU/TP Ratio | ~0.04 | Asthma patients | [5] |
| Elevated DMU/TP Ratio (Smoker) | 0.216 | Patient with a history of smoking | [5] |
Comparative Analysis of Monitoring Techniques
Traditionally, theophylline therapy has been guided by measuring total serum theophylline concentrations. However, this approach has limitations as it does not account for individual variations in metabolism. Correlating with this compound offers a more dynamic assessment of drug clearance.
| Monitoring Method | Advantages | Disadvantages |
| Total Serum Theophylline Measurement | Well-established, widely available. | Does not reflect individual metabolic rates, can be influenced by protein binding.[7] |
| Serum DMU/TP Ratio | Provides an index of individual metabolic capacity, allows for more personalized dosing.[4][5][6] | Requires simultaneous measurement of both compounds, less commonly performed in routine clinical practice. |
| Alternative Biomarkers (e.g., caffeine) | A small percentage of theophylline is metabolized to caffeine.[3] | Minor metabolic pathway, less direct correlation with overall theophylline clearance. |
Experimental Protocols
Measurement of Theophylline and this compound in Serum by High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of theophylline and its metabolites.
1. Sample Preparation:
-
Collect blood samples from patients treated with a sustained-release theophylline formulation.
-
Separate serum by centrifugation.
-
Perform liquid-liquid extraction to isolate the drug and its metabolites and to eliminate plasma interferences.[8]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[8]
-
Flow Rate: 0.75 mL/min.[8]
-
Detection: UV detection at a wavelength of 280 nm.[8]
-
Quantification: Use an internal standard for accurate quantification. Standard calibration curves for theophylline and this compound should be prepared.[9]
Measurement of Theophylline by Immunoassay
Immunoassays offer a rapid and often automated alternative for measuring theophylline concentrations.
1. Principle:
-
Competitive binding immunoassay where theophylline in the patient's serum competes with a labeled theophylline derivative for a limited number of antibody binding sites.
-
The concentration is determined by measuring the signal from the bound or unbound labeled fraction.
2. Method Comparison:
-
A chemiluminescent immunoassay (CLIA) has shown a strong correlation (r=0.993) with fluorescence polarization immunoassay (FPIA) for theophylline measurement.[10]
-
However, some immunoassays may show cross-reactivity with theophylline metabolites like this compound, potentially leading to falsely elevated theophylline readings, especially in patients with uremia.[11]
Visualizing Theophylline Metabolism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of theophylline and a typical experimental workflow for its analysis.
Caption: Theophylline Metabolic Pathway
Caption: Experimental Workflow for DMU/TP Ratio Analysis
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Therapeutic effect and dosing strategies for theophylline in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline [dailymed.nlm.nih.gov]
- 8. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increase in apparent theophylline concentration in the serum of two patients as measured by some immunoassay methods (caused by this compound?) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inter-Individual Variability in 1,3-Dimethyluric Acid Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 1,3-dimethyluric acid (1,3-DMU), a major metabolite of the widely used therapeutic drug theophylline and the common dietary constituent caffeine, exhibits significant variation among individuals. This variability has crucial implications for drug efficacy and safety, as the 1,3-DMU to theophylline ratio is often used as a surrogate marker for the activity of key drug-metabolizing enzymes. This guide provides a comprehensive comparison of the factors influencing 1,3-DMU production, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Genetic Polymorphisms: The Primary Driver of Variability
The metabolism of theophylline to 1,3-DMU is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2E1.[1][2][3] Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes are a major source of inter-individual differences in their activity, leading to varied rates of 1,3-DMU formation.
Below is a summary of quantitative data from a study investigating the association between CYP1A2 and CYP2E1 genotypes and the plasma 1,3-DMU/theophylline ratio in asthmatic patients. A lower ratio indicates slower metabolism of theophylline to 1,3-DMU.
| Gene | SNP | Genotype | N | Mean 1,3-DMU/Theophylline Ratio (± SD) |
| CYP1A2 | -2964G>A | GG (Common Allele Homozygotes) | 32 | 0.0534 ± 0.0316 |
| GA + AA (Heterozygotes + Rare Allele Homozygotes) | 30 | 0.0406 ± 0.0272 | ||
| CYP2E1 | -1566T>A, -1295G>C, -1055C>T, -1027T>C, -807T>C (Linked SNPs) | Common Allelic Homozygotes | 39 | 0.0533 ± 0.0343 |
| Heterozygotes + Rare Allele Homozygotes | 23 | 0.0368 ± 0.0171 |
Table 1: Influence of CYP1A2 and CYP2E1 Genotypes on 1,3-DMU/Theophylline Ratio. Data from a study on Korean asthmatic patients reveals that polymorphisms in both CYP1A2 and CYP2E1 significantly affect the metabolic ratio of 1,3-DMU to theophylline.[4]
Experimental Protocols
Measurement of Theophylline and this compound in Plasma using LC-MS/MS
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of theophylline and its metabolites.
1. Sample Preparation:
-
A 100 µL plasma sample is mixed with an internal standard solution (e.g., 13C2,15N-theophylline).
-
Proteins are precipitated by adding 300 µL of acetonitrile.
-
The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen gas.
-
The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over the course of the run to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for theophylline and 1,3-DMU.
-
Theophylline: e.g., m/z 181.1 → 124.1
-
This compound: e.g., m/z 197.1 → 140.1
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity and specificity.
Genotyping of CYP1A2 and CYP2E1 by PCR-RFLP
This section describes a general polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method for identifying SNPs in the CYP1A2 and CYP2E1 genes.[5]
1. DNA Extraction:
-
Genomic DNA is extracted from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
-
A specific region of the gene containing the SNP of interest is amplified using PCR.
-
The PCR reaction mixture typically contains:
-
Genomic DNA template
-
Forward and reverse primers specific to the target region
-
dNTPs
-
Taq polymerase
-
PCR buffer
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: A specific temperature depending on the primers (e.g., 55-65°C) for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
3. Restriction Enzyme Digestion:
-
The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a site that is either created or abolished by the SNP.
-
The digestion mixture, containing the PCR product, restriction enzyme, and buffer, is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
4. Gel Electrophoresis:
-
The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.
-
The pattern of DNA fragments on the gel reveals the genotype of the individual for that specific SNP.
Visualizing the Metabolic Pathway and its Influencers
The following diagram illustrates the metabolic conversion of theophylline to its major metabolites, highlighting the key enzymes involved and the influence of genetic polymorphisms on this process.
Caption: Theophylline metabolism and genetic influences.
Concluding Remarks
The inter-individual variability in this compound production is a complex trait influenced by multiple factors, with genetic polymorphisms in CYP1A2 and CYP2E1 playing a predominant role. The provided data and methodologies offer a framework for researchers and clinicians to better understand and predict an individual's metabolic capacity for theophylline and other methylxanthines. This knowledge is paramount for optimizing drug therapy, minimizing adverse reactions, and advancing the principles of personalized medicine. Further research into the interplay of genetic and non-genetic factors will continue to refine our understanding of this critical metabolic pathway.
References
- 1. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1A2 polymorphism and theophylline clearance in Korean non-smoking asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. Associations between CYP2E1 promoter polymorphisms and plasma this compound/theophylline ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotyping of four genetic polymorphisms in the CYP1A2 gene in the Egyptian population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Dimethyluric Acid Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of 1,3-dimethyluric acid, a major metabolite of the widely used therapeutic drug theophylline and the common dietary constituent caffeine. Understanding the species-specific differences in the metabolic fate of this compound is crucial for preclinical drug development, toxicological assessment, and the extrapolation of animal data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the formation and clearance of this compound in humans and rats. Data for other species remains limited in the reviewed literature.
Table 1: Urinary Excretion of this compound Following Theophylline Administration
| Species | Dose of Theophylline | Percentage of Dose Excreted as this compound in Urine | Reference |
| Human | 770 mg (oral) | 38% - 51% | [1] |
| Human | Not specified | 35% - 55% | [2] |
| Rat | Not specified | ~34% of urinary radioactivity | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Value (at 6 mg/kg dose) | Reference |
| Total Body Clearance (CLt) | 4-6 fold larger than that of theophylline | [4] |
| Volume of Distribution at Steady-State (Vdss) | 40-50% smaller than that of theophylline | [4] |
Metabolic Pathways
This compound is primarily formed from its precursor, theophylline, through an oxidation reaction. In humans and rats, this process is predominantly carried out by cytochrome P450 enzymes in the liver.
The key enzymatic step is the 8-hydroxylation of theophylline. The primary enzyme responsible for this conversion is cytochrome P450 1A2 (CYP1A2) . To a lesser extent, cytochrome P450 2E1 (CYP2E1) and cytochrome P450 3A4 also contribute to the formation of this compound[5][6]. It is important to note that xanthine oxidase, a key enzyme in purine metabolism, does not catalyze the oxidation of theophylline to this compound[1].
Once formed, this compound is primarily excreted unchanged in the urine[7]. Studies in humans have shown that it is not significantly demethylated to 1-methyluric acid[7]. The renal excretion of this compound in rats involves tubular secretion, as its renal clearance exceeds the glomerular filtration rate[4].
Metabolic pathway of theophylline to this compound and its subsequent excretion.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the metabolism of this compound.
In Vivo Pharmacokinetic Studies in Rats
A study investigating the plasma pharmacokinetics and renal excretion of this compound in rats involved the following procedures[4]:
-
Animal Model: Male Wistar rats.
-
Administration: Intravenous bolus injection of this compound at a dose of 6 mg/kg.
-
Sample Collection: Blood samples were collected at various time points. Urine was also collected from rats with controlled urine flow rates.
-
Analytical Method: While the specific analytical method for this compound was not detailed in the abstract, HPLC is a common method for such analyses. A typical HPLC-UV method for theophylline and its metabolites is described below.
Human Metabolism Studies
A study on the metabolism of theophylline in humans utilized the following approach to identify and quantify urinary metabolites[1]:
-
Administration: Oral administration of 750 mg of theophylline in three divided doses over 5 hours.
-
Sample Collection: Urine was collected for 18 hours.
-
Metabolite Isolation and Identification:
-
Extraction of theophylline-like material from urine at pH 7 into a chloroform-isoamyl alcohol mixture.
-
Counter-current distribution to separate metabolites.
-
Spectrophotometric measurement of this compound in an acid solution.
-
Further purification using ion-exchange chromatography.
-
Identification confirmed by comparing solubility characteristics, and ultraviolet and infrared spectra with a known standard.
-
General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A common and reliable method for the simultaneous determination of theophylline and its metabolites, including this compound, in biological samples is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection[8][9][10][11].
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Urine: Often requires dilution with the mobile phase or water before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic or formic acid) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic (constant) or a gradient (changing over time).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where theophylline and its metabolites show significant absorbance (e.g., around 270-280 nm).
-
-
Quantification: The concentration of each compound is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of standards. An internal standard is often used to improve accuracy and precision.
General workflow for the analysis of this compound in biological samples using HPLC.
Species Differences and Considerations
The available data highlights significant species-dependent variations in the metabolism of theophylline to this compound, which are largely attributable to differences in the expression and activity of CYP enzymes, particularly CYP1A2[12][13]. For instance, the metabolic profile of theophylline in mice can be "humanized" by replacing the mouse Cyp1a2 gene with the human CYP1A2 gene, leading to a metabolic profile more similar to that observed in humans[13].
The clearance of theophylline is reportedly much faster in mice than in humans, a factor to consider when extrapolating metabolic data[13]. Furthermore, factors such as age can influence the metabolic capacity for producing this compound, as demonstrated in mice where the ratio of this compound to theophylline changes with age[14].
In rats, renal failure has been shown to increase the formation of this compound, likely due to the induction of CYP2E1[15]. This underscores the importance of considering the physiological and pathological state of the animal model in metabolic studies.
Conclusion
This guide provides a comparative overview of the metabolism of this compound, focusing on its formation from theophylline in humans and rats. The primary metabolic pathway involves CYP1A2-mediated 8-hydroxylation, with subsequent urinary excretion of the unchanged metabolite. Significant species differences in metabolic rates exist, primarily due to variations in CYP enzyme activity. The provided experimental protocols offer a foundation for designing and interpreting studies on the metabolism of this important methylxanthine metabolite. Further research is warranted to elucidate the comparative metabolism of this compound itself across a broader range of species to enhance the predictive value of preclinical studies.
References
- 1. metabolism-of-theophylline-1-3-dimethylxanthine-in-man - Ask this paper | Bohrium [bohrium.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Nonlinear renal excretion of theophylline and its metabolites, 1-methyluric acid and this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. A simple HPLC-UV method for the quantification of theophylline in rabbit plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acute renal failure induced by uranyl nitrate on the pharmacokinetics of intravenous theophylline in rats: the role of CYP2E1 induction in this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Validation of 1,3-Dimethyluric Acid as a Metabolic Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluric acid (1,3-DMU), a metabolite of the methylxanthines theophylline and caffeine, has been investigated as a potential metabolic marker. This guide provides a comprehensive comparison of 1,3-DMU with established biomarkers for respiratory diseases, specifically asthma and Chronic Obstructive Pulmonary Disease (COPD). We present available data on its clinical utility, detail experimental protocols for its quantification, and visualize relevant metabolic and experimental workflows.
This compound as a Marker for Theophylline Metabolism
Current research strongly indicates that the primary clinical utility of this compound lies in its role as a biomarker for theophylline metabolism. Theophylline is a medication used to treat respiratory diseases, and its therapeutic window is narrow, necessitating careful monitoring of its metabolism to avoid toxicity. The ratio of this compound to theophylline (DMU/TP) in serum has been proposed as a useful index to estimate an individual's theophylline-metabolizing capacity[1].
Signaling Pathway: Theophylline Metabolism
The metabolism of theophylline primarily occurs in the liver and involves N-demethylation and 8-hydroxylation. This compound is a major product of the 8-hydroxylation pathway.
Comparison with Established Respiratory Biomarkers
While 1,3-DMU shows promise in the context of therapeutic drug monitoring, its role as a direct diagnostic or prognostic biomarker for asthma and COPD is not yet established. The following tables compare 1,3-DMU with established biomarkers for these conditions.
Asthma Biomarkers
| Biomarker | Type | Clinical Use | Advantages | Limitations |
| This compound (as DMU/TP ratio) | Metabolic | Monitoring theophylline metabolism | Non-invasive (urine/serum), reflects individual metabolic rate | Not a direct marker of asthma severity or inflammation |
| Fractional exhaled Nitric Oxide (FeNO) | Inflammatory | Diagnosis and monitoring of eosinophilic airway inflammation, predicting corticosteroid response[2][3][4][5] | Non-invasive, point-of-care, reflects T2 inflammation[2][4] | Can be influenced by diet, smoking, and medications; lower sensitivity for ruling out asthma[2][5] |
| Blood Eosinophils | Inflammatory | Identifying eosinophilic phenotype, guiding biologic therapy[6][7][8][9][10] | Widely available, standardized measurement | Modest correlation with airway eosinophilia, can be variable[7] |
COPD Biomarkers
| Biomarker | Type | Clinical Use | Advantages | Limitations |
| This compound (as DMU/TP ratio) | Metabolic | Monitoring theophylline metabolism in COPD patients on this therapy | Reflects individual drug metabolism | Not a marker of COPD diagnosis, severity, or exacerbation risk |
| Spirometry (FEV1/FVC ratio) | Functional | Diagnosis, staging, and monitoring of disease progression[11][12][13][14][15] | Gold standard for diagnosis, objective measure of airflow limitation | Effort-dependent, may not reflect underlying inflammation or exacerbation risk |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its clinical validation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.
HPLC Method for this compound Quantification in Serum
This protocol provides a general framework for the determination of 1,3-DMU in serum samples.
Methodology:
-
Sample Preparation:
-
Collect blood samples and separate serum.
-
To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer)[16]. The specific gradient will depend on the column and system. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid[16][17].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 280 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Determine the concentration of 1,3-DMU in the serum samples by comparing their peak areas to the calibration curve.
-
LC-MS/MS Method for this compound Quantification in Urine
LC-MS/MS offers higher sensitivity and specificity for the quantification of metabolites in complex biological matrices like urine.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a UPLC/HPLC system with a C18 or similar column for separation. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common[20].
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1,3-DMU and an internal standard would be monitored.
-
-
Quantification:
-
A calibration curve is constructed using standards of known concentrations. An internal standard is used to correct for matrix effects and variations in instrument response. The concentration of 1,3-DMU in the urine samples is determined from the calibration curve.
-
Conclusion
The clinical validation of this compound as a standalone metabolic marker for diagnosing or managing diseases like asthma and COPD is currently limited. Its primary and most promising application is in the therapeutic monitoring of theophylline, where the DMU/TP ratio can provide valuable information about a patient's drug metabolism. In contrast, biomarkers like FeNO and blood eosinophils for asthma, and spirometry for COPD, are well-established for disease diagnosis, phenotyping, and guiding treatment decisions.
Future research should focus on prospective clinical trials directly comparing the utility of the 1,3-DMU/TP ratio with established monitoring strategies for theophylline. Furthermore, exploring its potential as part of a broader metabolic panel for respiratory diseases could be a valuable avenue for future investigation. For now, its use should be considered within the specific context of pharmacometabolomics rather than as a general disease biomarker.
References
- 1. Age-Associated Theophylline Metabolic Activity Corresponds to the Ratio of this compound to Theophylline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. The Fraction Exhaled Nitric Oxide as a Biomarker of Asthma Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Blood Eosinophils as Biomarkers to Drive Treatment Choices in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eosinophil-Driven vs. Eosinophil-Associated Severe Asthma: Practical Implications for Target Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Nitric oxide metabolites, eosinophils, and eosinophilic cationic protein in patients with asthma: sputum versus blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of spirometry criteria for the diagnosis of COPD: results from the BOLD study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic spirometry in COPD is increasing, a comparison of two Swedish cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyluric Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,3-Dimethyluric acid, ensuring laboratory safety and environmental responsibility.
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the disposal of this compound, a metabolite of theophylline and a component found in urinary calculi.[1] While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste management.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is not classified as hazardous, it may cause eye, skin, and respiratory tract irritation.
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Quantitative Data Summary
For safe handling and storage prior to disposal, a summary of relevant physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 944-73-0 | [2] |
| Molecular Formula | C₇H₈N₄O₃ | [3] |
| Molecular Weight | 196.16 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 408 - 410 °C | [3] |
| Stability | Stable under normal temperatures and pressures. | |
| Incompatibilities | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to align with best practices for laboratory chemical waste management.
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips), as hazardous waste unless explicitly deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4]
-
Collect waste this compound in a designated and compatible hazardous waste container. Do not mix with other waste streams unless permitted by your EHS.
2. Container Management:
-
Use a container that is in good condition, free of leaks, and has a secure, screw-on cap.[5][6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Abbreviations or chemical formulas are generally not acceptable.[6][7]
-
Keep the waste container closed except when adding waste.[5][6]
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.[8]
3. Scheduling Waste Pickup:
-
Contact your institution's EHS office or the designated chemical waste management service to schedule a pickup for the hazardous waste container.
-
Follow all institutional procedures for completing waste manifests and any other required documentation.[7]
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill immediately. For a solid, sweep or carefully scoop the material to avoid generating dust.
-
Place the spilled material and any contaminated cleanup supplies into a labeled hazardous waste container.
-
Wash the spill area thoroughly after the material has been collected.
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water).[4][6]
-
The rinsate must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene and waste disposal plans. Always consult with your EHS department for guidance on local and federal regulations.
References
- 1. hmdb.ca [hmdb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 1,3-Dimethyluric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1,3-Dimethyluric acid. The following procedural steps are designed to ensure the safety of laboratory personnel and to provide a clear plan for operational use and waste management.
Hazard Identification and Personal Protective Equipment
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated[1][2]. It may cause irritation to the eyes, skin, and respiratory tract[1]. Therefore, adherence to standard laboratory safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or chemical safety goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure[1]. Nitrile gloves are a common choice for handling solid chemicals. |
| Body Protection | Laboratory coat | Wear appropriate protective clothing to prevent skin exposure[1]. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[1]. |
Operational Plan: Weighing and Preparing a Solution
This section outlines a standard operating procedure for accurately weighing this compound and preparing a solution.
Step-by-Step Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Don the required PPE as specified in the table above.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, and the selected solvent.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weigh paper. Minimize the generation of dust[1].
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a clean, appropriately sized beaker.
-
Add the desired solvent to the beaker.
-
If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
-
Post-Procedure:
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: For a small, contained spill of solid this compound, trained laboratory personnel can proceed with cleanup.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in a manner consistent with federal, state, and local regulations[1].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all solid waste, including contaminated weigh paper, gloves, and paper towels, in a designated, labeled hazardous waste container.
-
Collect all liquid waste (solutions containing this compound) in a separate, labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for a licensed hazardous waste disposal company to pick up and dispose of the waste according to all applicable regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
